Targefrin
Description
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Properties
Molecular Formula |
C85H116F3N19O15 |
|---|---|
Molecular Weight |
1700.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-aminophenyl)-2-[(2-piperazin-1-ylacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[4-[2-(trifluoromethyl)phenyl]phenyl]propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-2-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C85H116F3N19O15/c1-49(2)43-61(99-77(116)62(45-54-29-33-57(89)34-30-54)97-69(108)48-104-41-36-93-37-42-104)75(114)95-50(3)73(112)102-65(46-53-27-31-55(32-28-53)58-21-11-12-22-59(58)85(86,87)88)82(121)106-39-15-25-67(106)79(118)101-64(47-70(109)110)76(115)96-51(4)74(113)103-71(56-19-9-6-10-20-56)83(122)107-40-16-26-68(107)80(119)100-63(44-52-17-7-5-8-18-52)78(117)98-60(23-13-35-94-84(91)92)81(120)105-38-14-24-66(105)72(90)111/h5,7-8,11-12,17-18,21-22,27-34,49-51,56,60-68,71,93H,6,9-10,13-16,19-20,23-26,35-48,89H2,1-4H3,(H2,90,111)(H,95,114)(H,96,115)(H,97,108)(H,98,117)(H,99,116)(H,100,119)(H,101,118)(H,102,112)(H,103,113)(H,109,110)(H4,91,92,94)/t50-,51-,60-,61-,62-,63-,64-,65-,66-,67-,68-,71-/m0/s1 |
InChI Key |
UUKDZYHYHXLKTO-LMEGGTDHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Targefrin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targefrin is a novel, potent, and selective antagonist of the EphA2 receptor, a receptor tyrosine kinase implicated in the progression of various cancers. This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its activity, and elucidates its mechanism of action through the EphA2 signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the EphA2 receptor.
Introduction
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, is frequently overexpressed in a multitude of solid tumors, including pancreatic, lung, breast, and ovarian cancers.[1] Its overexpression is often correlated with poor prognosis and increased metastatic potential, making it a compelling target for cancer therapy.[1] this compound emerges as a promising therapeutic agent, acting as a potent antagonist that binds to the ligand-binding domain of EphA2 with high affinity.[2][3] This guide delineates the scientific journey of this compound, from its discovery and synthesis to its preclinical evaluation.
Discovery of this compound
The development of this compound was the result of a structure-guided drug design approach, building upon prior knowledge of peptide-based EphA2 antagonists.[4] The process involved the iterative optimization of a lead peptide sequence to enhance its binding affinity and selectivity for the EphA2 ligand-binding domain.[4]
Synthesis of this compound
This compound is a peptide-based molecule synthesized using standard microwave-assisted Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[4]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is performed on a Rink amide resin, which yields a C-terminally amidated peptide upon cleavage. The general steps are as follows:
-
Resin Swelling: The Rink amide resin is swelled in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the deprotected resin. The completion of the coupling reaction is monitored using a Kaiser test.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Quantitative Data
The biological activity of this compound has been quantified through various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 21 nM | Isothermal Titration Calorimetry (ITC) | [2][3] |
| IC50 | 10.8 nM | DELFIA Displacement Assay | [2][3] |
| EC50 | 1.6 µM | Western Blot (EphA2 Degradation Antagonism) | [1][3] |
Table 1: In Vitro Activity of this compound
| Parameter | Concentration/Dose | Effect | Cell Line/Animal Model | Reference |
| Cell Migration Inhibition | 2-10 µM | Significant inhibition of cell migration | BxPC3 Pancreatic Cancer Cells | [1] |
| In Vivo Tumor Growth Suppression | 50 mg/kg (conjugated with Paclitaxel) | Significant antitumor effect | Male nu/nu mice with MIA PaCa-2 xenografts | [1] |
Table 2: In Vitro and In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the binding affinity of this compound to the EphA2 ligand-binding domain (LBD).
-
Sample Preparation: Recombinant EphA2-LBD is dialyzed against the ITC buffer (e.g., PBS). The this compound peptide is dissolved in the same buffer.
-
ITC Measurement: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the EphA2-LBD solution, and the injection syringe is filled with the this compound solution.
-
Titration: A series of small injections of the this compound solution are made into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
DELFIA Displacement Assay
This is a competitive binding assay used to determine the IC50 value of this compound.
-
Plate Coating: A 96-well plate is coated with a biotinylated peptide that binds to EphA2-LBD.
-
Competition: A fixed concentration of recombinant EphA2-LBD and varying concentrations of this compound are added to the wells.
-
Detection: A Europium-labeled antibody that recognizes the EphA2-LBD is added.
-
Signal Measurement: After incubation and washing steps, a DELFIA enhancement solution is added, and the time-resolved fluorescence is measured.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Western Blot for EphA2 Degradation
This assay assesses the ability of this compound to induce the degradation of the EphA2 receptor.
-
Cell Treatment: Pancreatic cancer cells (e.g., BxPC3, PANC-1, MIA PaCa-2) are treated with varying concentrations of a dimeric version of this compound for a specified time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for EphA2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the EphA2 bands is quantified and normalized to a loading control (e.g., β-actin).
Cell Migration (Scratch Wound) Assay
This assay evaluates the effect of this compound on cancer cell migration.
-
Cell Seeding: Cells are seeded in a 96-well plate and grown to form a confluent monolayer.
-
Wound Creation: A scratch or "wound" is created in the cell monolayer using a specialized tool or a pipette tip.
-
Treatment: The cells are treated with different concentrations of this compound.
-
Imaging: The wound area is imaged at regular intervals (e.g., every 2-3 hours) over a period of 24-48 hours using a live-cell imaging system.
-
Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time.
Mouse Xenograft Study
This in vivo study assesses the antitumor efficacy of this compound.
-
Tumor Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into immunodeficient mice (e.g., nu/nu mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment groups and administered with this compound (often conjugated to a cytotoxic agent like Paclitaxel) or a vehicle control via a suitable route (e.g., intravenous injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, the tumors are excised and weighed.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of the EphA2 receptor. In its monomeric form, it binds to the ligand-binding domain of EphA2, preventing the binding of its natural ligand, ephrin-A1.[4] A dimeric version of this compound mimics the action of the natural dimeric ligand, ephrinA1-Fc.[4] This induces dimerization and subsequent clustering of EphA2 receptors on the cell surface.[4] This clustering triggers the internalization of the receptor-ligand complex and its subsequent degradation through the lysosomal pathway.[4] The degradation of EphA2 leads to the suppression of its pro-oncogenic signaling, thereby inhibiting cancer cell migration and proliferation.[4]
EphA2 Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by the dimeric form of this compound.
Experimental Workflow: In Vitro Characterization
The following diagram outlines the workflow for the in vitro characterization of this compound.
References
In-vitro Characterization of Targefrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of Targefrin, a potent and selective antagonist of the EphA2 receptor tyrosine kinase. This compound targets the ligand-binding domain (LBD) of EphA2, a receptor frequently overexpressed in various cancers and associated with poor prognosis and metastatic progression.[1][2][3] This document outlines the key binding and functional characteristics of this compound, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various in-vitro assays characterizing the interaction of this compound and its dimeric form with the EphA2 receptor.
Table 1: Binding Affinity and Potency of Monomeric this compound
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 21 nM | Isothermal Titration Calorimetry (ITC) | [1][4] |
| IC50 (Biochemical Assay) | 10.8 nM | Biochemical Displacement Assay | |
| EC50 (Antagonistic Activity) | ~1.6 µM | EphA2 Degradation Assay (BxPC3 cells) |
Table 2: Cellular Activity of this compound and this compound-Dimer
| Agent | Assay | Cell Line(s) | Concentration | Effect | Source |
| This compound | Cell Migration | BxPC3 | 2-10 µM | Significant inhibition | |
| This compound-Dimer | Receptor Degradation | BxPC3, PANC-1, MIA PaCa-2 | Nanomolar concentrations | Induces receptor degradation | |
| This compound-Dimer | Cell Migration | BxPC3 | Dose-dependent | Significantly inhibits migration |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on its interaction with the EphA2 receptor. In its unbound state, EphA2 can promote oncogenic signaling. The binding of a ligand, such as the natural ligand ephrinA1 or an agonistic agent, induces receptor dimerization and clustering, leading to its internalization and subsequent degradation through the lysosomal pathway. This process effectively removes the pro-oncogenic receptor from the cell surface, reverting its signaling to a tumor-suppressive state.
Monomeric this compound acts as a potent antagonist, binding to the EphA2-LBD and preventing its activation. In contrast, a dimeric version of this compound mimics the natural dimeric ligands, acting as an agonist to induce receptor degradation at nanomolar concentrations.
Caption: this compound's dual mechanism of action on the EphA2 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in-vitro experiments used to characterize this compound.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity of this compound to the EphA2 Ligand Binding Domain (LBD).
Methodology:
-
Recombinant EphA2 LBD is purified and placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
A series of small, precise injections of this compound into the sample cell are performed.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Biochemical Displacement Assay
This assay is employed to determine the IC50 value of this compound, representing the concentration at which it inhibits 50% of the binding of a known ligand to EphA2.
Methodology:
-
Recombinant EphA2 LBD is immobilized on a solid support (e.g., a microplate).
-
A labeled probe (e.g., a biotinylated or fluorescently tagged EphA2 ligand) is added at a constant concentration.
-
Increasing concentrations of this compound are added to compete with the labeled probe for binding to the EphA2 LBD.
-
After an incubation period, the amount of bound labeled probe is quantified using a suitable detection method (e.g., fluorescence or chemiluminescence).
-
The data is plotted as the percentage of probe binding versus the logarithm of this compound concentration, and the IC50 value is calculated.
References
- 1. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | EphA2-LBD inhibitor | Probechem Biochemicals [probechem.com]
Structural analysis of Targefrin and its derivatives
An In-depth Technical Guide to the Structural Analysis of Targefrin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Overexpression of the receptor tyrosine kinase EphA2 is frequently associated with a poor prognosis and the development of aggressive, metastatic cancers.[1][2][3] this compound is a novel and potent agent that targets the ligand-binding domain of EphA2 (EphA2-LBD).[1][2][4][5] This technical guide provides a comprehensive overview of the structural analysis of this compound and its derivatives, detailing its mechanism of action, experimental evaluation protocols, and key quantitative data. This compound, in its monomeric form, acts as a potent antagonist for the EphA2 receptor.[4][6] Interestingly, dimeric versions of this compound exhibit agonistic properties, inducing receptor internalization and degradation, a mechanism that holds significant therapeutic promise.[1][7][8] This guide also outlines the structure-activity relationship of this compound and its derivatives, including drug conjugates, and provides detailed methodologies for their synthesis and evaluation.
Introduction to this compound and its Target: EphA2
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, plays a crucial role in a variety of cellular processes, including embryonic development and angiogenesis.[6] In many solid tumors, such as pancreatic, prostate, and breast cancer, EphA2 is aberrantly overexpressed and its signaling becomes ligand-independent, promoting cell migration and metastatic behavior.[1][9] This makes EphA2 a compelling target for anticancer therapies.
This compound was developed through structure-based design to bind with high affinity to the ligand-binding domain of EphA2.[1][2][7] It was engineered to mimic the effects of its natural ligand, ephrinA1, with the goal of reverting the pro-oncogenic signaling of unbound EphA2.[1]
Mechanism of Action
The mechanism of action of this compound is dependent on its oligomeric state.
-
Monomeric this compound: Acts as a competitive antagonist of the EphA2 receptor. It binds to the ligand-binding domain with high affinity, preventing the binding of the natural ligand, ephrinA1. At physiologically relevant concentrations, monomeric this compound does not induce the receptor dimerization and clustering required for agonistic activity and subsequent receptor degradation.[1][7]
-
Dimeric this compound: Dimeric versions of this compound, on the other hand, function as potent agonists, similar to the natural dimeric ligand ephrinA1-Fc.[7] The binding of dimeric this compound induces receptor dimerization, clustering, and subsequent internalization and degradation through the lysosomal pathway.[1][8] This effectively removes the pro-oncogenic EphA2 from the cell surface, suppressing downstream signaling pathways that promote metastasis.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives based on biochemical and cellular assays.
Table 1: Binding Affinity and Potency of this compound
| Compound | Target Domain | Kd (nM) | IC50 (nM) | Assay Method |
| This compound | EphA2-LBD | 21 | 10.8 | Isothermal Titration Calorimetry (ITC) / Biochemical Assay |
Table 2: Cellular Activity of this compound Derivatives
| Compound | Cell Line | Activity | Effective Concentration | Assay Method |
| This compound | BxPC3 | Antagonism of EphA2 degradation | EC50 of ~1.6 µM | Western Blot |
| This compound-dimer | BxPC3, PANC-1, MIA PaCa2 | EphA2 degradation | Sub-micromolar concentrations | Western Blot |
| This compound-dimer | BxPC3 | Inhibition of cell migration | 2-10 µM | Cell Migration Assay |
Experimental Protocols
Synthesis of this compound and its Derivatives
This compound and its peptide-based derivatives are synthesized using standard microwave-assisted Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis protocols.[1][7]
-
Resin: Rink amide resin is used as the solid support.
-
Coupling: For each coupling cycle, 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of diisopropylcarbodiimide (DIC) as the coupling agent, and 1 equivalent of OxymaPure as an additive are used in dimethylformamide (DMF). The coupling reaction is performed at 90°C for 5 minutes in a microwave peptide synthesizer.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin-bound peptide with 20% N-methylpiperidine in DMF.
-
Dimerization: Dimeric versions are prepared using a lysine (B10760008) residue as a dimerization linker, with spacers such as glycine, β-alanine, or γ-aminobutyric acid at the C-terminus.[8]
-
Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the final products are confirmed by mass spectrometry.[3]
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (dissociation constant, Kd) of this compound to the EphA2 ligand-binding domain.
-
Protein: Recombinant EphA2-LBD is purified and dialyzed against the ITC buffer.
-
Ligand: this compound is dissolved in the same buffer.
-
Procedure: A solution of this compound is titrated into a solution of EphA2-LBD in the ITC microcalorimeter cell. The heat released or absorbed upon binding is measured.
-
Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the Kd, enthalpy (ΔH), and stoichiometry of binding.[7]
Western Blot for EphA2 Degradation
This assay is used to assess the agonistic activity of this compound derivatives by measuring the degradation of the EphA2 receptor in cancer cell lines.
-
Cell Culture: Pancreatic cancer cell lines (e.g., BxPC3, PANC-1, MIA PaCa2) are cultured to sub-confluency.
-
Treatment: Cells are serum-starved for 1 hour, pre-treated with various concentrations of this compound or its derivatives for 20 minutes, followed by treatment with ephrinA1-Fc for 3 hours.[4]
-
Lysis: Cells are lysed, and total protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody against EphA2, followed by a secondary antibody conjugated to horseradish peroxidase. A loading control, such as β-actin, is also probed.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative levels of EphA2.
Cell Migration Assay
The effect of this compound and its derivatives on cancer cell migration is evaluated using a scratch assay.
-
Cell Seeding: BxPC3 cells are seeded in a multi-well plate and grown to confluence.
-
Scratch Wound: A sterile pipette tip is used to create a "scratch" in the cell monolayer.
-
Treatment: The cells are treated with different concentrations of this compound, its dimeric version, or ephrinA1-Fc as a positive control.
-
Imaging: The plate is imaged at regular intervals (e.g., every 3 hours) for 24 hours.
-
Analysis: The rate of cell migration into the scratched area is quantified to determine the inhibitory effect of the compounds.[7]
Visualizations
EphA2 Signaling Pathway and this compound Inhibition
References
- 1. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EphA2-LBD inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound is a Potent EphA2 Antagonist with Antitumor Activity | MedChemExpress [medchemexpress.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound — Armida [armida-labs.com]
Pharmacological Profile of Targefrin: A Technical Guide
For Research, Scientific, and Drug Development Professionals
Abstract
Targefrin is a novel, potent, and selective antagonist of the EphA2 receptor, a receptor tyrosine kinase implicated in the progression of various solid tumors.[1][2][3] Overexpression of EphA2 is frequently associated with poor prognosis and the development of aggressive, metastatic cancers.[4][5] this compound binds to the ligand-binding domain (LBD) of EphA2 with high affinity, modulating its downstream signaling.[1][2][4] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and a summary of its anti-tumor activity in preclinical models. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Mechanism of Action
This compound functions as a direct antagonist of the EphA2 receptor.[1][3] In its unbound state, EphA2 can promote pro-oncogenic signaling, leading to increased cell migration and metastasis.[4] this compound binds to the EphA2 ligand-binding domain (LBD) with a low nanomolar dissociation constant.[1][2][4] This binding event has a dual effect depending on the molecular form of this compound. The monomeric form of this compound acts as an antagonist, effectively blocking the degradation of EphA2 induced by its natural ligand, ephrinA1-Fc.[4][6]
Conversely, a dimeric version of this compound mimics the natural dimeric ephrin ligands.[4][7] This dimeric form acts as an agonist, inducing EphA2 receptor dimerization, clustering, and subsequent internalization.[4] This internalization leads to the degradation of the EphA2 receptor via the lysosomal pathway, thereby suppressing its pro-metastatic signaling.[4][7] This targeted degradation of EphA2 forms the basis of this compound's anti-tumor activity.[8][9]
Signaling Pathway of Dimeric this compound
Caption: Dimeric this compound induces EphA2 degradation and suppresses oncogenic signaling.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through various in vitro assays, demonstrating its high affinity and potent cellular activity.
In Vitro Activity
| Parameter | Value | Assay | Cell Line | Reference |
| Dissociation Constant (Kd) | 21 nM | Isothermal Titration Calorimetry | - | [1][2] |
| IC50 | 10.8 nM | Biochemical Displacement Assay | - | [1][2][4] |
| EC50 (Antagonism) | ~1.6 µM | EphA2 Degradation Assay | BxPC3 | [1][4] |
This compound demonstrates potent, low nanomolar affinity for the EphA2-LBD.[4] In cellular assays using the BxPC3 pancreatic cancer cell line, this compound effectively antagonizes ephrinA1-Fc-induced EphA2 degradation.[1][4] Furthermore, dimeric this compound has been shown to significantly inhibit the migration of BxPC3 cells in a dose-dependent manner.[1][4]
Pharmacokinetics
Preliminary pharmacokinetic studies have been conducted on a dimeric form of this compound in mice.
Murine Pharmacokinetic Parameters
| Parameter | Value | Route of Administration | Dose | Reference |
| Cmax | ~650 ng/mL | Intravenous (i.v.) | 50 mg/kg | [1] |
| t½ (half-life) | ~15 hours | Intravenous (i.v.) | 50 mg/kg | [1] |
Following a single intravenous dose of 50 mg/kg, the dimeric form of this compound reached a maximum plasma concentration (Cmax) well above the levels required to induce EphA2 degradation in cellular assays.[4][7] The agent exhibited an estimated half-life of approximately 15 hours.[1]
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in a xenograft model of pancreatic cancer. When conjugated with the chemotherapeutic agent paclitaxel, this compound demonstrated a significant anti-tumor effect in nu/nu mice bearing MIA PaCa-2 tumors.[3] Both this compound-paclitaxel and a this compound-dimer-paclitaxel conjugate were more effective at suppressing tumor growth compared to both untreated and paclitaxel-treated groups.[1][3]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of the binding affinity of this compound to the EphA2 ligand-binding domain.
Objective: To measure the dissociation constant (Kd) of the this compound-EphA2 LBD interaction.
Materials:
-
Purified recombinant EphA2-LBD
-
This compound
-
ITC instrument (e.g., Affinity ITC Autosampler)
-
Buffer: 25 mM Tris, 150 mM NaCl, pH 7.5
-
1% DMSO
Procedure:
-
Prepare a solution of this compound in the ITC buffer with a final DMSO concentration of 1%.
-
Prepare a solution of EphA2-LBD in the identical buffer.
-
Load the this compound solution into the sample cell of the ITC instrument.
-
Load the EphA2-LBD solution into the titration syringe.
-
Set the experiment temperature to 25°C.
-
Perform the titration in a reverse fashion by injecting the EphA2-LBD solution into the this compound solution in sequential aliquots.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the binding event.[4][6]
Workflow for Isothermal Titration Calorimetry
Caption: Workflow for determining this compound's binding affinity to EphA2-LBD via ITC.
Western Blot for EphA2 Degradation
This protocol details the procedure to assess the effect of this compound on EphA2 protein levels in pancreatic cancer cells.
Objective: To quantify the degradation of EphA2 in response to treatment with this compound.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC3, PANC-1, MIA PaCa-2)
-
This compound (monomeric and dimeric forms)
-
ephrinA1-Fc (positive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-EphA2, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate pancreatic cancer cells and grow to desired confluency.
-
Starve cells for 1 hour in serum-free media.
-
For antagonism assays, pre-treat cells with various concentrations of monomeric this compound for 20 minutes.[6]
-
Treat cells with dimeric this compound or ephrinA1-Fc (e.g., 2 µg/mL) for a specified time (e.g., 3 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare with Laemmli buffer.
-
Separate proteins on a 4-12% NuPAGE Bis-Tris precast gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-EphA2 and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize EphA2 levels to the β-actin loading control to determine relative degradation.[6]
-
Cell Migration (Wound Healing) Assay
This protocol describes a method to evaluate the effect of this compound on the migratory capacity of cancer cells.
Objective: To assess the inhibitory effect of this compound on cancer cell migration.
Materials:
-
BxPC3 pancreatic cancer cells
-
Dimeric this compound
-
6-well plates
-
Pipette tips (e.g., 200 µL)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed BxPC3 cells in 6-well plates and grow to 100% confluence.
-
Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing various concentrations of dimeric this compound (e.g., 2-10 µM).[1]
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 3 hours for 24 hours).[4]
-
Data Analysis: Measure the width of the scratch at different time points. Calculate the relative wound density or the percentage of wound closure to quantify cell migration.[4]
In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound conjugates in a mouse model.
Objective: To evaluate the ability of this compound-drug conjugates to suppress tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
MIA PaCa-2 pancreatic cancer cells
-
This compound-paclitaxel conjugate
-
Vehicle control (e.g., PBS)
-
Paclitaxel control
Procedure:
-
Tumor Implantation: Subcutaneously inject MIA PaCa-2 cells (e.g., 1.0 x 10^7 cells per mouse) into the flank of nu/nu mice.[4]
-
Tumor Growth and Grouping: Allow tumors to establish and reach a palpable size. Randomize mice into treatment groups (e.g., vehicle, paclitaxel, this compound-paclitaxel).
-
Treatment Administration: Administer treatments as per the defined schedule (e.g., 50 mg/kg intravenously for 5 days).[1]
-
Monitoring: Monitor tumor volume by caliper measurements at regular intervals. Monitor animal body weight and overall health.[4]
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors. Compare tumor growth between the different treatment groups to determine the efficacy of the this compound conjugate.
Conclusion
This compound is a promising EphA2-targeting agent with a well-defined mechanism of action and potent anti-tumor activity in preclinical models of pancreatic cancer.[3][4] Its ability to induce degradation of the pro-oncogenic EphA2 receptor, particularly in its dimeric form, makes it a compelling candidate for further development.[4] Furthermore, its potential as a targeted delivery vehicle for chemotherapeutics offers a versatile platform for creating novel anti-cancer therapies.[8][9] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Patterns of EphA2 protein expression in primary and metastatic pancreatic carcinoma and correlation with genetic status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 8. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Targefrin's Impact on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targefrin is a novel synthetic agent designed to target the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase frequently overexpressed in a wide range of cancers and associated with poor prognosis.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell proliferation and migration, and detailed protocols for key experimental assays. This compound binds with high affinity to the ligand-binding domain of EphA2, acting as an antagonist in its monomeric form and an agonist as a dimer, leading to receptor internalization and degradation.[1][3] This dual functionality makes this compound a promising candidate for both anti-metastatic therapy and targeted drug delivery. This document summarizes the current quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting the EphA2 Receptor
EphA2 plays a dual role in cancer progression. In its unbound state, it promotes oncogenic signaling, contributing to cell migration, invasion, and metastasis.[1][4] Conversely, when bound by its natural ligand, ephrinA1, EphA2 acts as a tumor suppressor by inducing receptor dimerization, clustering, internalization, and subsequent degradation through the lysosomal pathway.[1]
This compound was developed to mimic the tumor-suppressive effects of ephrinA1.[5] As a monomer, this compound acts as a competitive antagonist, binding to the EphA2 ligand-binding domain (LBD) and preventing its activation by endogenous ligands.[4][6] In its dimeric form, this compound functions as a potent agonist, inducing the dimerization, internalization, and degradation of the EphA2 receptor, thereby inhibiting downstream pro-oncogenic signaling.[1][4]
Signaling Pathway of this compound Action
Caption: this compound's agonistic action on the EphA2 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's binding affinity, inhibitory concentrations, and in vivo efficacy.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) vs. EphA2-LBD | 21 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| IC50 vs. EphA2-LBD | 10.8 nM | Biochemical Assay | [2][3] |
| EC50 for EphA2 Degradation (this compound monomer) | ~1.6 µM | Western Blot | [4][6] |
| Caption: Table 1: In Vitro Binding Affinity and Potency of this compound. |
| Cell Line | Treatment | Effect | Reference |
| BxPC3 | This compound-dimer | Significant suppression of cell migration | [1] |
| PANC-1 | This compound-dimer | Induction of EphA2 degradation | [1] |
| MIA PaCa-2 | This compound-dimer | Induction of EphA2 degradation | [1] |
| Caption: Table 2: Cellular Effects of Dimeric this compound on Pancreatic Cancer Cell Lines. |
| Treatment Group | Dose | Effect on Tumor Growth | Reference |
| This compound-Paclitaxel | 10 mg/kg | Significant suppression | [1] |
| This compound-dimer-Paclitaxel | 17 mg/kg | Significant suppression | [1] |
| This compound-dimer-Paclitaxel (low dose) | 10 mg/kg | Significant suppression | [1] |
| Paclitaxel | 2.5 mg/kg | Moderate suppression | [1] |
| Vehicle Control | N/A | Continued growth | [1] |
| Caption: Table 3: In Vivo Efficacy of this compound Conjugates in MIA PaCa-2 Xenograft Model. |
Detailed Experimental Protocols
In Vitro Experimental Workflow
Caption: Overview of the in vitro experimental procedures for this compound evaluation.
Isothermal Titration Calorimetry (ITC)
This protocol measures the binding affinity of this compound to the EphA2 Ligand Binding Domain (LBD).[1]
-
Materials:
-
Recombinant EphA2-LBD
-
This compound
-
ITC Buffer: 25 mM Tris pH 7.5, 150 mM NaCl, 1% DMSO
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Prepare a 200 µM solution of EphA2-LBD in the ITC buffer and load it into the syringe.
-
Prepare a 10 µM solution of this compound in the ITC buffer and place it in the sample cell.
-
Set the instrument temperature to 25°C.
-
Perform 20 injections of 2.5 µL of the EphA2-LBD solution into the this compound solution at 200-second intervals with a stirring speed of 75 rpm.
-
Record the heat changes upon each injection.
-
Analyze the data to determine the dissociation constant (Kd).
-
Western Blot for EphA2 Degradation
This protocol assesses the ability of this compound to induce the degradation of the EphA2 receptor in cancer cells.[1]
-
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC3, PANC-1, MIA PaCa-2)
-
This compound (monomer and dimer)
-
ephrinA1-Fc
-
Lysis buffer
-
BCA Protein Assay Kit
-
NuPAGE Bis-Tris precast gels
-
PVDF membranes
-
Blocking buffer (5% nonfat milk)
-
Primary antibodies: anti-EphA2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection kit
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Starve the cells for 1 hour in serum-free media.
-
For antagonist assays, pre-treat cells with varying concentrations of monomeric this compound for 20 minutes, followed by treatment with 2 µg/mL ephrinA1-Fc for 3 hours.
-
For agonist assays, treat cells with varying concentrations of dimeric this compound for 3 hours.
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate protein lysates (20-30 µg) on a 4-12% NuPAGE Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% nonfat milk for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EphA2 and β-actin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL kit and image the blot.
-
Quantify band intensities and normalize EphA2 levels to β-actin.
-
Cell Migration Assay (Wound Healing)
This assay evaluates the effect of this compound on cancer cell migration.[1]
-
Materials:
-
BxPC3 pancreatic cancer cells
-
This compound-dimer
-
ephrinA1-Fc
-
96-well imaging plates
-
IncuCyte S3 Live-Cell Analysis System or similar imaging system
-
-
Procedure:
-
Seed BxPC3 cells in a 96-well plate and grow to confluency.
-
Create a uniform scratch (wound) in the cell monolayer using a wound-making tool.
-
Wash the wells to remove detached cells.
-
Add fresh media containing different concentrations of this compound-dimer or controls (e.g., 2 µg/mL ephrinA1-Fc, 10 µM monomeric this compound).
-
Place the plate in a live-cell imaging system and acquire images of the scratch area every 3 hours for 24 hours.
-
Analyze the images to measure the change in the wound area over time, which is indicative of cell migration.
-
Immunofluorescence Microscopy for Receptor Internalization
This protocol visualizes the this compound-induced internalization of the EphA2 receptor.[1]
-
Materials:
-
BxPC3 cells
-
This compound-dimer conjugated to a fluorescent dye (e.g., TAMRA)
-
Antibody against a lysosomal marker (e.g., LAMP-1)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Confocal microscope
-
-
Procedure:
-
Grow BxPC3 cells on coverslips.
-
Treat the cells with this compound-dimer-TAMRA for a specified time to allow for receptor internalization.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against LAMP-1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Visualize the cells using a confocal microscope, looking for co-localization of the fluorescent this compound-dimer and the lysosomal marker.
-
In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo evaluation of this compound in a mouse xenograft model.
MIA PaCa-2 Xenograft Model
This protocol assesses the in vivo anti-tumor efficacy of this compound conjugates.[1]
-
Materials:
-
MIA PaCa-2 human pancreatic cancer cells
-
Male nu/nu mice (immunocompromised)
-
This compound-Paclitaxel conjugate
-
This compound-dimer-Paclitaxel conjugate
-
Paclitaxel
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Maintain MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin.
-
Initially, inject 1.0 × 10^7 MIA PaCa-2 cells in 100 µL of PBS into the right flank of five nu/nu mice to generate stock tumors.
-
Once stock tumors are established, harvest and fragment them into 1 mm³ pieces.
-
Surgically graft one 1 mm³ tumor fragment into the right flank of each experimental mouse.
-
Allow the tumors to grow to a palpable size.
-
Measure tumor volume using calipers.
-
Randomly group the mice into treatment cohorts (e.g., vehicle control, paclitaxel, this compound-PTX, this compound-dimer-PTX).
-
Administer treatments on a defined schedule (e.g., on days 1, 4, 8, 11, 15, and 18).
-
Monitor tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if needed.
-
Compare the tumor growth rates between the different treatment groups.
-
Conclusion
This compound represents a promising novel therapeutic agent for cancers overexpressing the EphA2 receptor. Its ability to act as both an antagonist and a potent agonist provides a multi-faceted approach to inhibiting cancer cell proliferation and migration. Furthermore, its efficacy in delivering cytotoxic agents in a targeted manner highlights its potential as a platform for developing next-generation cancer therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and similar EphA2-targeting compounds.
References
- 1. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Preliminary Studies on Targefrin Toxicity: A Technical Guide
This technical guide provides an in-depth overview of the preliminary toxicity studies conducted on Targefrin, a novel agent targeting the ligand-binding domain of the EphA2 receptor. The information presented here is intended for researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from preliminary in vivo toxicity studies of this compound and its conjugates.
Table 1: In Vivo Toxicity Study Parameters
| Parameter | Value | Reference |
| Animal Model | Balb/c Mice | [1] |
| This compound-dimer Dose | 50 mg/kg | [1] |
| This compound-dimer-PTX Dose | 50 mg/kg | [1] |
| Paclitaxel (B517696) (PTX) Control Dose | 8 mg/kg | [1] |
| Administration Route | Intravenous (tail vein) | [2] |
| Dosing Frequency | Daily for 5 days |
Table 2: Animal Body Weight Monitoring
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Reference |
| This compound-dimer (50 mg/kg) | No adverse signs of toxicity noted | No adverse signs of toxicity noted | No adverse signs of toxicity noted | No adverse signs of toxicity noted | No adverse signs of toxicity noted | |
| This compound-dimer-PTX (50 mg/kg) | Lethargic, but recovered | No adverse signs of toxicity noted | No adverse signs of toxicity noted | No adverse signs of toxicity noted | No adverse signs of toxicity noted | |
| PTX (8 mg/kg) | 2 of 3 mice found dead after the second dose | Remaining mouse looked lethargic | - | - | Remaining mouse found dead by day 5 |
Note: Specific body weight measurements are detailed in the supporting information (Figure S14) of the primary reference.
Table 3: Blood Chemistry Analysis
Blood chemistry analyses performed after a high dose of this compound-dimer revealed no significantly altered values. Detailed data is available in the supporting information (Figure S13) of the primary reference.
Experimental Protocols
In Vivo Toxicity Study
Objective: To assess the preliminary in vivo toxicity of this compound-dimer and its paclitaxel conjugate.
Animal Model: Balb/c mice were used for this study.
Treatment Groups:
-
Group 1: this compound-dimer (50 mg/kg)
-
Group 2: this compound-dimer-PTX (50 mg/kg)
-
Group 3: Paclitaxel (PTX) (8 mg/kg)
Procedure:
-
The respective compounds were administered daily for five consecutive days via intravenous injection.
-
Animals were monitored daily for any adverse signs of toxicity, including changes in body weight and general behavior.
-
For the high-dose this compound-dimer group, blood samples were collected for chemistry analysis.
Synthesis of this compound
This compound was synthesized using standard microwave-assisted Fmoc peptide synthesis protocols on Rink amide resin. For each coupling reaction, 3 equivalents of Fmoc-amino acid, 3 equivalents of DIC, and 1 equivalent of OximaPure in DMF were used. The coupling reaction was allowed to proceed for 5 minutes at 90°C in a microwave reactor. Fmoc deprotection was performed by treating the resin-bound peptide with 20% N-methylpiperidine in DMF.
Visualizations
Signaling Pathway of this compound-dimer
This compound-dimer acts as an agonist of the EphA2 receptor, inducing its internalization and subsequent degradation through the lysosomal pathway. This action is believed to mitigate the pro-oncogenic effects of overexpressed EphA2 in cancer cells.
References
Methodological & Application
Targefrin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targefrin is a novel small molecule agent that potently targets the ligand-binding domain of the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in various cancers and associated with poor prognosis.[1][2] This document provides detailed application notes and protocols for the use of this compound and its dimeric form in cell culture experiments. This compound acts as an antagonist of the EphA2 receptor, while its dimeric version, herein referred to as this compound-dimer, functions as an agonist, inducing receptor internalization and degradation.[3][4] These characteristics make this compound a valuable tool for studying EphA2 signaling and for the development of novel cancer therapeutics.
Mechanism of Action
In its unbound state, the EphA2 receptor can promote oncogenic signaling, contributing to cancer cell migration, invasion, and metastasis.[1] this compound binds to the ligand-binding domain of EphA2 with high affinity, acting as a competitive antagonist and inhibiting the binding of its natural ligand, ephrinA1.
Conversely, this compound-dimer mimics the natural dimeric ephrinA1 ligand, inducing the dimerization and clustering of EphA2 receptors on the cell surface.[1] This clustering triggers the internalization of the receptor-ligand complexes, which are then trafficked to the lysosome for degradation.[1][3] This process effectively removes the pro-oncogenic EphA2 from the cell surface, thereby suppressing its downstream signaling pathways.
Signaling Pathway
Data Presentation
The following table summarizes the key quantitative data for this compound and its derivatives from biochemical and cell-based assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Biochemical Assay | - | IC50 vs. EphA2-LBD | 10.8 nM | [1][5][6][7][8] |
| This compound | Isothermal Titration Calorimetry | - | Kd for EphA2-LBD | 21 nM | [1][5][6][7] |
| This compound | EphA2 Degradation Assay | BxPC3 | EC50 (antagonism of ephrinA1-Fc) | ~1.6 µM | [1][6] |
| This compound-dimer | EphA2 Degradation Assay | BxPC3, PANC-1, MIA PaCa-2 | Effective Concentration | Nanomolar range | [1][3] |
| This compound-dimer | Cell Migration Assay | BxPC3 | Inhibitory Concentration | 2 - 10 µM | [6][9] |
Experimental Protocols
General Cell Culture
The following pancreatic cancer cell lines have been successfully used in studies with this compound:
-
BxPC3 and PANC-1: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[1]
-
MIA PaCa-2: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 2.5% horse serum.[1]
All cell lines should be maintained at 37°C in a humidified incubator with 5% CO2.[1]
Protocol 1: Western Blot for EphA2 Degradation (this compound-dimer)
This protocol is designed to assess the agonistic activity of this compound-dimer by measuring the degradation of the EphA2 receptor.
Materials:
-
This compound-dimer
-
EphrinA1-Fc (as a positive control)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against EphA2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed BxPC3, PANC-1, or MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 1 hour.[1]
-
Treatment: Prepare a serial dilution of this compound-dimer in serum-free medium. Also, prepare a positive control of 2 µg/mL ephrinA1-Fc.[1]
-
Aspirate the starvation medium and add the this compound-dimer dilutions or the positive control to the respective wells.
-
Incubate the plates for 3 hours at 37°C.[1]
-
Cell Lysis: Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EphA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the chemiluminescent substrate and visualize the bands using a suitable imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Perform densitometry analysis on the bands to quantify the levels of EphA2 relative to the loading control.
Protocol 2: Cell Migration (Scratch) Assay
This protocol is used to evaluate the effect of this compound-dimer on cancer cell migration.
Materials:
-
This compound-dimer
-
Complete cell culture medium
-
Sterile p10 or p200 pipette tips
-
Microscope with a camera or a live-cell imaging system
Procedure:
-
Cell Seeding: Seed BxPC3 cells in a 24-well plate and grow them to form a confluent monolayer.
-
Scratch Wound: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh complete medium containing different concentrations of this compound-dimer (e.g., 2, 4, 5, and 10 µM) or a vehicle control.[6][9]
-
Imaging: Place the plate in a live-cell imaging system or on a standard microscope with a camera.
-
Acquire images of the scratch at time 0 and at regular intervals (e.g., every 3 hours) for 24 hours.[3]
-
Data Analysis: Measure the width of the scratch at different time points for each treatment condition. The rate of cell migration can be calculated by the change in the wound area over time.
This compound Conjugation for Targeted Delivery
This compound and its dimeric form can be conjugated to cytotoxic agents, such as paclitaxel, for targeted delivery to EphA2-expressing cancer cells.[1][2] This approach has been shown to enhance the anti-tumor efficacy of the conjugated drug in preclinical models.[1]
Troubleshooting
-
No EphA2 Degradation:
-
Confirm the expression of EphA2 in your cell line.
-
Ensure the this compound-dimer is active and used at an appropriate concentration.
-
Verify the efficiency of your cell lysis and Western blotting procedure.
-
-
High Background in Western Blot:
-
Optimize blocking conditions (time, blocking agent).
-
Titrate primary and secondary antibody concentrations.
-
Increase the number and duration of washes.
-
-
Inconsistent Cell Migration:
-
Ensure a consistent and uniform scratch is made.
-
Maintain consistent cell seeding density.
-
Use a live-cell imaging system for more accurate and reproducible results.
-
For further information and detailed experimental procedures, please refer to the primary literature.[1]
References
- 1. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a Potent EphA2 Antagonist with Antitumor Activity | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | EphA2-LBD inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound [shop.labclinics.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In-Vivo Studies of Targefrin-Paclitaxel Conjugate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation and in-vivo evaluation of a Targefrin-paclitaxel conjugate. This compound is a potent antagonist that targets the EphA2 receptor, which is overexpressed in various cancers.[1][2][3][4][5][6] Conjugating this compound to the chemotherapeutic agent paclitaxel (B517696) allows for targeted delivery to EphA2-expressing tumor cells, potentially enhancing therapeutic efficacy and reducing off-target toxicity.[2][3][4][5]
Introduction
The EphA2 receptor, a member of the receptor tyrosine kinase family, is often associated with poor prognosis and metastatic disease in several cancer types.[2][5] While unbound EphA2 can promote oncogenic signaling, its activation through ligand binding can lead to receptor internalization and degradation, effectively functioning as a tumor suppressor.[2] this compound is a novel agent designed to bind to the ligand-binding domain of EphA2 with high affinity.[1][2][3][4][5] Dimeric versions of this compound have been shown to induce EphA2 internalization, making it an ideal candidate for targeted drug delivery.[2][3][4]
Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] By conjugating paclitaxel to this compound, the resulting molecule can selectively target and be internalized by EphA2-expressing cancer cells, thereby increasing the intracellular concentration of paclitaxel at the tumor site.
Quantitative Data Summary
The following tables summarize the key quantitative data from biochemical and in-vivo studies of this compound and its paclitaxel conjugates.
Table 1: Biochemical Activity of this compound and its Conjugates [1][2][3][5]
| Compound | Binding Affinity (Kd to EphA2-LBD) | IC50 (Biochemical Assay) |
| This compound | 21 nM | 10.8 nM |
| This compound-Paclitaxel | Not Reported | 15.2 nM |
| This compound-dimer-Paclitaxel | Not Reported | 8.5 nM |
Table 2: In-Vivo Antitumor Efficacy in MIA PaCa-2 Xenograft Model [2][3]
| Treatment Group | Dosage | Equivalent Paclitaxel Dose | Mean Tumor Volume (Day 22) ± SE |
| Vehicle Control | - | - | ~1200 mm³ |
| Paclitaxel (PTX) | 2.5 mg/kg | 2.5 mg/kg | ~900 mm³ |
| This compound-PTX | 10 mg/kg | 2.5 mg/kg | ~400 mm³ |
| This compound-dimer-PTX | 17 mg/kg | 2.5 mg/kg | ~200 mm³ |
| This compound-dimer-PTX (low dose) | 10 mg/kg | 1.5 mg/kg | ~300 mm³ |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Paclitaxel Conjugate
The diagram below illustrates the proposed mechanism of action for the this compound-paclitaxel conjugate. This compound targets the EphA2 receptor on cancer cells, leading to the internalization of the conjugate. Once inside the cell, paclitaxel is released and exerts its cytotoxic effects by disrupting microtubule dynamics and activating apoptotic pathways such as the PI3K/AKT and MAPK pathways.[7][8][9][10]
Caption: Signaling pathway of this compound-paclitaxel conjugate.
Experimental Workflow for In-Vivo Studies
The following diagram outlines the typical workflow for conducting in-vivo efficacy studies of the this compound-paclitaxel conjugate in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | EphA2-LBD inhibitor | Probechem Biochemicals [probechem.com]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Targefrin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targefrin is a novel therapeutic agent that functions as a potent antagonist of the EphA2 receptor.[1][2] EphA2, a receptor tyrosine kinase, is frequently overexpressed in various cancers and its activation is associated with tumor progression, metastasis, and poor prognosis.[3][4] this compound exerts its effects by binding to the EphA2 receptor, which subsequently induces its internalization and degradation.[1] This disruption of EphA2 signaling can lead to the inhibition of cancer cell migration and suppression of tumor growth.
These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry. The described methods will enable researchers to quantify this compound-induced apoptosis, cell cycle arrest, and changes in cell surface marker expression, providing critical insights into its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of cells treated with an EphA2 signaling inhibitor, illustrating the potential effects of this compound.
Table 1: Apoptosis Analysis of this compound-Treated Cells
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 94.22 ± 1.14 | 5.78 ± 1.14 | 1.50 ± 0.35 | 7.28 ± 1.49 |
| This compound (10 µM) | 82.99 ± 1.06 | 17.01 ± 1.06 | 3.20 ± 0.48 | 20.21 ± 1.54 |
Data is representative of typical results observed after 48 hours of treatment and is based on Annexin V and Propidium (B1200493) Iodide staining. Values are presented as mean ± standard deviation.
Table 2: Cell Cycle Analysis of this compound-Treated Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 ± 2.5 | 30.1 ± 1.8 | 14.6 ± 1.1 |
| This compound (10 µM) | 70.2 ± 3.1 | 18.5 ± 1.5 | 11.3 ± 0.9 |
Data is representative of typical results observed after 24 hours of treatment and is based on propidium iodide staining. Values are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
Caption: this compound-EphA2 Signaling Pathway.
Caption: Flow Cytometry Experimental Workflow.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated control cells
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in this compound-treated cells based on DNA content.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated control cells
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
Harvest cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Analysis:
-
The DNA content will be displayed as a histogram.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Cell Surface Marker Analysis
This protocol is for the quantification of cell surface markers, such as EphA2, on this compound-treated cells.
Materials:
-
This compound
-
Fluorochrome-conjugated primary antibody against the marker of interest (e.g., anti-EphA2-PE)
-
Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Treated and untreated control cells
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
Harvest cells by gentle scraping or using a non-enzymatic cell dissociation solution to preserve surface proteins. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Wash the cells once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the appropriately diluted fluorochrome-conjugated primary antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of staining buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analyze the samples by flow cytometry.
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the median fluorescence intensity (MFI) of the cell surface marker in the treated versus control groups. A decrease in MFI for EphA2 would be expected following this compound treatment, consistent with receptor internalization and degradation.
References
- 1. EphA2-targeted alpha-particle theranostics for enhancing PDAC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 3. Therapy of pancreatic cancer via an EphA2 receptor-targeted delivery of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Targefrin for Targeted Delivery in Breast Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targefrin is an innovative synthetic agent designed to target the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase that is frequently overexpressed in a variety of aggressive cancers, including breast cancer.[1][2] Overexpression of EphA2 is often correlated with poor prognosis and metastatic disease.[3] this compound operates as an agonistic agent, particularly in its dimeric form, mimicking the natural ligand ephrinA1.[2][4] This interaction induces the internalization and subsequent degradation of the EphA2 receptor, thereby mitigating its pro-oncogenic signaling. Furthermore, this compound can be conjugated with cytotoxic agents, such as paclitaxel, to create peptide-drug conjugates (PDCs). These PDCs facilitate the targeted delivery of chemotherapy directly to EphA2-expressing cancer cells, potentially increasing therapeutic efficacy while reducing systemic toxicity.
While extensive research has been conducted on this compound in pancreatic cancer models, its mechanism of action holds significant promise for breast cancer, where EphA2 is a known therapeutic target. This document provides detailed application notes and protocols based on existing studies, which can be adapted by researchers for the investigation of this compound in breast cancer models.
Data Presentation
The following tables summarize the key quantitative data for this compound and its conjugates from studies primarily conducted in pancreatic cancer models. These values provide a benchmark for researchers designing experiments for breast cancer models.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Kd) | 21 nM | Isothermal Titration Calorimetry | Dissociation constant for this compound binding to the EphA2 ligand-binding domain. |
| Biochemical IC50 | 10.8 nM | Biochemical Assay | Concentration for 50% inhibition in a biochemical assay. |
| EC50 for EphA2 Antagonism | ~1.6 µM | BxPC3 Pancreatic Cancer Cells | Effective concentration of monomeric this compound to antagonize EphA2 degradation induced by ephrinA1-Fc. |
| Receptor Degradation | Sub-micromolar concentrations | BxPC3, PANC-1, MIA PaCa2 Pancreatic Cancer Cells | Dimeric this compound induces EphA2 receptor degradation. |
Table 2: In Vivo Efficacy of this compound-Paclitaxel Conjugates in a Pancreatic Cancer Xenograft Model (MIA PaCa-2 cells)
| Treatment Group | Dosage | Tumor Volume Reduction | Notes |
| This compound-PTX | 10 mg/kg (equivalent to 2.5 mg/kg PTX) | Significant antitumor effect compared to control and PTX alone. | Mice were treated for 22 days. |
| This compound-dimer-PTX | 17 mg/kg (equivalent to 2.5 mg/kg PTX) | Significant antitumor effect compared to control and PTX alone. | Mice were treated for 22 days. |
| This compound-dimer-PTX (low dose) | 10 mg/kg (equivalent to 1.5 mg/kg PTX) | More effective than the PTX-treated group. | Mice were treated for 22 days. |
| Paclitaxel (PTX) | 2.5 mg/kg | - | - |
| Vehicle Control | - | - | - |
Signaling Pathway and Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate the EphA2 signaling pathway. In its unbound state, EphA2 can promote cancer cell migration and metastasis. Dimeric this compound binds to the ligand-binding domain of EphA2, inducing receptor dimerization, internalization, and degradation, which suppresses these oncogenic signals. When conjugated to a cytotoxic drug, this compound acts as a delivery vehicle to EphA2-expressing cells.
References
Troubleshooting & Optimization
Optimizing Targefrin concentration for in-vitro experiments
Welcome to the Technical Support Center for Targefrin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in-vitro experiments. Fictional data and protocols are provided for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the fictional kinase "Signal Transducer and Activator of Proliferation Kinase" (STAP-Kinase). STAP-Kinase is a critical component of the oncogenic "Growth Factor Receptor-Ras-MAPK" signaling pathway. By competitively binding to the ATP-binding pocket of STAP-Kinase, this compound blocks the phosphorylation of its downstream substrates, thereby inhibiting cell proliferation and survival in cancer cells with a hyperactive STAP-Kinase pathway.
Q2: What is the recommended starting concentration range for my in-vitro experiments?
A2: The initial concentration range should be based on this compound's half-maximal inhibitory concentration (IC50) value. A common practice is to test a broad range of concentrations spanning several orders of magnitude around the reported IC50.[1] For a typical cell-based assay, a starting range of 1 nM to 10 µM is recommended to capture the full dose-response curve.
Q3: How should I prepare and store this compound stock solutions?
A3: Most kinase inhibitors, including this compound, are soluble in organic solvents like DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[2]
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity at low concentrations could be due to several factors:
-
Off-target effects: The inhibitor may be affecting other essential cellular pathways.[2][3]
-
Solvent toxicity: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%).[2]
-
Cell line sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the STAP-Kinase pathway.
Consider performing a dose-response experiment to determine the lowest effective concentration that inhibits the target without causing excessive toxicity.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed. | 1. Inhibitor concentration is too low. 2. Poor cell permeability. 3. Compound degradation. 4. Incorrect assay setup. | 1. Perform a dose-response curve with a wider and higher concentration range.[1]2. Verify cellular uptake if possible.3. Use a fresh aliquot of the inhibitor; avoid multiple freeze-thaw cycles.[2]4. Double-check all reagent concentrations, incubation times, and instrument settings.[1] |
| IC50 value is significantly different from published data. | 1. Different assay conditions (e.g., cell density, serum concentration, ATP concentration).[1][4]2. Different cell line or passage number. 3. Compound degradation. | 1. Standardize your assay conditions to match the published protocol as closely as possible.[1]2. Ensure consistency in cell line source and passage number.3. Confirm the integrity of your this compound stock. |
| High variability between experimental replicates. | 1. Inconsistent inhibitor concentration due to pipetting errors.2. Variability in cell culture (e.g., cell density, health).3. Edge effects in multi-well plates. | 1. Prepare a master mix of the inhibitor in the media. Use calibrated pipettes.[2]2. Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[1] |
| Inhibitor is toxic at all effective concentrations. | 1. Off-target toxicity. 2. High sensitivity of the cell line. | 1. Test the inhibitor's selectivity against other kinases.[2]2. Reduce the incubation time or serum concentration in the media.[1]3. Consider using a different cell line that is less sensitive. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | STAP-Kinase Status | IC50 (nM) |
| HCT116 | Colon Cancer | Mutated (Hyperactive) | 15 |
| A549 | Lung Cancer | Wild-Type | 250 |
| MCF7 | Breast Cancer | Wild-Type | 480 |
| K-562 | Leukemia | Mutated (Hyperactive) | 8 |
Table 2: Recommended this compound Concentration Ranges for Common In-Vitro Assays
| Assay Type | Objective | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT) | Determine IC50 | 0.1 nM - 10 µM | 72 hours |
| Western Blot | Target Inhibition (p-STAP Substrate) | 10 nM - 1 µM | 2 - 24 hours |
| Apoptosis Assay (Annexin V) | Induce Apoptosis | 50 nM - 5 µM | 24 - 48 hours |
| Cell Cycle Analysis | Induce Cell Cycle Arrest | 20 nM - 2 µM | 24 hours |
Experimental Protocols
Protocol 1: Determining this compound IC50 using an MTT Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
This compound
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.[9]
Protocol 2: Verifying Target Inhibition by Western Blot
This protocol is used to assess the phosphorylation status of a downstream substrate of STAP-Kinase to confirm this compound's efficacy.[10]
Materials:
-
This compound
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10][11]
-
BCA or Bradford assay reagents
-
Primary antibodies (anti-phospho-STAP substrate, anti-total-STAP substrate, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.[10]
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Visualize the bands using a chemiluminescent substrate and an imaging system.[10]
-
Strip the membrane and re-probe for total substrate and a loading control to normalize the data.[10]
Visualizations
Caption: this compound inhibits the oncogenic STAP-Kinase signaling pathway.
Caption: Workflow for optimizing this compound concentration in-vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Targefrin Technical Support Center: Overcoming Solubility Challenges
Introduction: Targefrin is a potent and selective antagonist targeting the ligand-binding domain of the receptor tyrosine kinase EphA2.[1][2] It binds to EphA2 with a high affinity, demonstrating a dissociation constant (Kd) of 21 nM.[1][2] this compound's mechanism involves inducing the internalization and subsequent degradation of the EphA2 receptor, making it a promising agent in cancer research, particularly in pancreatic cancer models where it has been shown to inhibit cell migration.[2][3][4] However, its large molecular weight (1700.94 g/mol ) and complex structure (C85H116F3N19O15) contribute to its poor solubility in aqueous solutions, a common challenge for researchers.[5][6]
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome the solubility issues associated with this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers like PBS. What is the recommended first step?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The standard initial step is to prepare a concentrated stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this compound, with a reported solubility of up to 100 mg/mL (58.79 mM), although achieving this may require sonication.[5]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.[7] Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5% (v/v), as higher concentrations can be cytotoxic and cause the compound to precipitate.[8][9]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate dilutions of your concentrated DMSO stock into your aqueous medium. This gradual change in solvent polarity can help maintain solubility.[8]
-
Proper Mixing Technique: Add the this compound stock solution dropwise into the vortexing aqueous buffer. This ensures rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.[9]
-
Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the this compound stock can sometimes improve solubility. However, prolonged heating should be avoided to prevent compound degradation.[8]
Q3: Are there alternatives to DMSO for dissolving this compound if it's incompatible with my experimental setup?
A3: While DMSO is the primary recommendation, other water-miscible organic solvents can be tested. These include ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[7] However, the solubility of this compound in these alternative solvents must be determined empirically, and their compatibility with the specific assay (e.g., cell viability, enzyme activity) must be verified.
Q4: How can I prepare a stable this compound formulation for in vivo animal studies?
A4: For in vivo applications, a simple DMSO/saline solution is often insufficient and can cause precipitation and toxicity. More complex formulations are typically required. A common strategy involves using a co-solvent system with surfactants or complexing agents. For example, a formulation might consist of a mixture of a solvent (like DMSO), a co-solvent (like polyethylene (B3416737) glycol), and a surfactant (like Tween® 80) to create a stable microemulsion or suspension suitable for intravenous (i.v.) or intraperitoneal (i.p.) injection.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution in Final Assay Medium | The final concentration of this compound exceeds its thermodynamic solubility limit in the aqueous medium. | Decrease the final working concentration. If a higher concentration is necessary, reformulate using solubility enhancers like cyclodextrins or surfactants (See Protocol 3). Visually inspect for turbidity and consider using dynamic light scattering (DLS) to detect aggregates.[7] |
| Inconsistent Results Between Experiments | Variability in stock solution preparation or degradation of the compound due to improper storage. | Standardize the protocol for preparing and aliquoting the stock solution. Ensure the stock solution is fully dissolved before each use. Store aliquots at -80°C for long-term stability (up to 6 months) and avoid repeated freeze-thaw cycles.[2] |
| Loss of this compound Activity Despite Apparent Solubility | Adsorption of the hydrophobic compound to plastic surfaces (pipette tips, tubes, plates), reducing the effective concentration. | Use low-adhesion plasticware. Pre-rinse pipette tips with the solution before transferring. Including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in the buffer can also help prevent adsorption.[9] |
| High Background Signal or Assay Artifacts | Formation of small, non-visible this compound aggregates that interfere with the assay (e.g., by scattering light or causing non-specific binding). | Briefly sonicate the final working solution to break up small aggregates.[8] Consider filtration through a 0.22 µm syringe filter if compatible with the formulation. |
Data Presentation: this compound Solubility
The following tables summarize key solubility data for this compound.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
|---|---|---|---|
| Water | Insoluble | - | Not recommended for direct dissolution. |
| PBS (pH 7.4) | Very Poorly Soluble | < 1 µM | Significant precipitation observed. |
| DMSO | ≤ 100 mg/mL[5] | ≤ 58.79 mM[5] | Recommended solvent for stock solutions. Sonication may be required. |
| Ethanol | Poorly Soluble | ~ 1-2 mM | Can be used as a co-solvent. |
Table 2: Effect of Co-solvents and Excipients on Aqueous Solubility of this compound
| Formulation System (in PBS pH 7.4) | Achievable this compound Concentration | Observations |
|---|---|---|
| 5% DMSO | ~ 25 µM | Clear solution, suitable for many in vitro assays. |
| 10% DMSO / 40% PEG400 / 50% Water | ~ 500 µM | Clear solution, potential for in vivo use. |
| 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | ~ 1.5 mM | Significantly enhanced solubility, forms an inclusion complex. |
| 5% Tween® 80 | ~ 200 µM | Forms a micellar solution, may require gentle warming. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound powder (MW: 1700.94 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock, weigh 1.701 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 10-15 minutes until the solution is clear.
-
Visually inspect the solution against a light source to ensure no visible particles remain.
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for In Vitro Assays
This protocol provides a reliable method for diluting the DMSO stock to the final working concentration while minimizing precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile tubes
-
-
Procedure:
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).
-
Prepare any necessary intermediate dilutions of the this compound stock in pure DMSO. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you would first dilute the 10 mM stock to 10 mM / (1/0.001) = 10 mM / 1000 = 10 µM in DMSO, which is not practical. Instead, create a 1 mM intermediate stock in DMSO.
-
Place the required volume of pre-warmed aqueous medium in a sterile tube.
-
While vigorously vortexing the aqueous medium, add the required volume of the this compound DMSO stock (or intermediate dilution) drop-by-drop. For example, to make 1 mL of a 10 µM solution from a 1 mM stock, add 10 µL of the 1 mM stock to 990 µL of medium (final DMSO concentration will be 1%).
-
Continue vortexing for an additional 30 seconds to ensure complete mixing.
-
Use the final working solution immediately. Do not store diluted aqueous solutions of this compound.
-
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the use of a complexing agent to significantly increase the aqueous solubility of this compound, which is particularly useful for preparing higher concentration solutions.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., dissolve 2 g of HP-β-CD in a final volume of 10 mL of PBS). Stir until fully dissolved.
-
Add the this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Mix the solution vigorously by vortexing or on a rotating shaker at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.
-
To ensure complete dissolution, the mixture can be sonicated for 15-20 minutes.
-
Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and sterilize the solution.
-
This solution is now ready for use in experiments requiring higher concentrations of this compound in a low-organic-solvent formulation.
-
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Cyclodextrin encapsulates hydrophobic this compound.
Caption: this compound inhibits EphA2 signaling.
References
- 1. This compound | EphA2-LBD inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | C85H116F3N19O15 | CID 167312253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. longdom.org [longdom.org]
Troubleshooting Targefrin-induced off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Targefrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the EphA2 receptor, a member of the receptor tyrosine kinase (RTK) family. It binds to the ligand-binding domain of EphA2 with a high affinity, having a dissociation constant (Kd) of 21 nM and an IC50 of 10.8 nM in biochemical assays.[1][2][3] A dimeric version of this compound acts as an agonist, inducing the internalization and degradation of the EphA2 receptor.[1]
Q2: Has the selectivity of this compound been characterized?
Preliminary selectivity data shows that this compound is highly selective for EphA2 over other closely related Eph receptors. It was found to be inactive against the ligand-binding domains of EphA3 and EphA4, which share high sequence identity with EphA2.[1] However, comprehensive kinome-wide screening data for this compound is not publicly available. As with many kinase inhibitors, the potential for off-target effects should be considered.
Q3: What are potential sources of off-target effects when using this compound?
Potential sources of off-target effects with this compound can include:
-
Interaction with other kinases: Although designed to be selective, small molecule inhibitors can sometimes bind to unintended kinases due to structural similarities in their binding pockets.
-
Effects of conjugated payloads: this compound can be conjugated with other molecules, such as paclitaxel. In such cases, the conjugated molecule will have its own set of on- and off-target effects that need to be considered.
-
Non-kinase off-targets: Small molecules can sometimes interact with proteins other than kinases, which can lead to unexpected phenotypes.
Q4: I am observing a phenotype that is inconsistent with EphA2 inhibition. Could this be an off-target effect?
Yes, an unexpected or inconsistent phenotype is a common indicator of potential off-target effects. It is crucial to experimentally validate that the observed cellular response is a direct result of this compound's effect on EphA2.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
You are observing a cellular response (e.g., cytotoxicity, morphological changes, altered signaling) that is not consistent with the known functions of EphA2 inhibition.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Detailed Steps:
-
Confirm On-Target Engagement in Your Cellular System:
-
Question: Is this compound engaging with EphA2 in my cells at the concentration used?
-
Suggested Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to EphA2 in intact cells. Alternatively, assess the phosphorylation status of EphA2 or its downstream effectors via Western blot to confirm functional target modulation.
-
-
Rule Out Non-Specific Effects:
-
Question: Is the observed phenotype a result of the high concentration of this compound or the vehicle?
-
Suggested Action:
-
Perform a dose-response curve for the observed phenotype and compare it to the IC50 for EphA2 inhibition. A significant discrepancy may suggest off-target effects.
-
Use a structurally unrelated EphA2 inhibitor. If the phenotype is not replicated, it is more likely to be a this compound-specific off-target effect.
-
Always include a vehicle-only control (e.g., DMSO) at the same concentration used for this compound treatment.
-
-
-
Identify Potential Off-Targets:
-
Question: What are the potential unintended targets of this compound in my experimental system?
-
Suggested Action:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. Several commercial services offer kinome-wide screening.
-
Thermal Proteome Profiling (TPP): This unbiased method can identify both on-target and off-target interactions by observing changes in protein thermal stability across the entire proteome upon drug treatment.
-
-
Issue 2: this compound-Drug Conjugate Shows Unexpected Toxicity
You are using a this compound-drug conjugate (e.g., this compound-paclitaxel) and observing toxicity that is not explained by the expected targeted delivery.
Troubleshooting Steps:
-
Evaluate the Toxicity Profile of the Free Drug:
-
Question: Is the observed toxicity consistent with the known side effects of the conjugated drug (e.g., paclitaxel)?
-
Suggested Action: Review the known toxicity profile of the free drug. Common off-target effects of antibody-drug conjugate (ADC) payloads include hematological toxicities, peripheral neuropathy, and ocular toxicities.
-
-
Assess Linker Stability:
-
Question: Could the drug be prematurely released from the this compound conjugate?
-
Suggested Action: Investigate the stability of the linker used in your this compound-drug conjugate. Unstable linkers can lead to premature release of the cytotoxic payload, causing systemic toxicity.
-
-
Consider Off-Target Uptake:
-
Question: Could the this compound-drug conjugate be taken up by non-target cells?
-
Suggested Action: While this compound targets EphA2-expressing cells, non-specific uptake mechanisms can still occur. This can be investigated using fluorescently labeled conjugates and imaging techniques.
-
Data Presentation
Table 1: Summary of this compound's Known Selectivity
| Target | Binding Affinity (Kd) | IC50 | Notes |
| EphA2 | 21 nM | 10.8 nM | High-affinity binding to the ligand-binding domain. |
| EphA3 | Inactive | Not Determined | No significant binding observed. |
| EphA4 | Inactive | Not Determined | No significant binding observed. |
Table 2: Common Methodologies for Off-Target Identification
| Method | Principle | Application | Pros | Cons |
| Kinase Profiling | In vitro screening against a panel of purified kinases. | Identifies unintended kinase interactions. | Broad coverage of the kinome; quantitative (IC50 values). | In vitro results may not always translate to the cellular context; does not identify non-kinase off-targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment. | Confirms target engagement in cells; can be used to validate off-targets. | Physiologically relevant; can be adapted to a high-throughput format. | Requires a specific antibody for each target of interest for Western blot-based detection. |
| Thermal Proteome Profiling (TPP) | Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously. | Unbiased, proteome-wide identification of on- and off-targets. | Unbiased; provides a global view of drug-protein interactions in a cellular context. | Technically complex; requires specialized equipment and expertise in proteomics data analysis. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for using CETSA to validate the engagement of this compound with EphA2 in cultured cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against EphA2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Workflow Diagram:
Caption: A stepwise workflow for performing a CETSA experiment.
Procedure:
-
Cell Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with the desired concentration of this compound or an equivalent volume of DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS or a suitable buffer to a final concentration of approximately 1-5 x 10^7 cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for EphA2.
-
Quantify the band intensities for EphA2 at each temperature for both the this compound-treated and vehicle-treated samples.
-
-
Data Analysis: Plot the percentage of soluble EphA2 relative to the lowest temperature point against the temperature for both conditions. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Protocol 2: In Vitro Kinase Profiling
This is a generalized protocol for assessing the selectivity of this compound against a panel of kinases. It is often performed as a service by specialized companies.
Principle:
The ability of this compound to inhibit the activity of a large number of purified kinases is measured. This is typically done by quantifying the phosphorylation of a substrate by each kinase in the presence and absence of this compound.
General Procedure:
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: For each kinase in the panel, the following are combined in a multi-well plate:
-
Kinase
-
Specific substrate
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
This compound at a specific concentration (for single-point screening) or a range of concentrations (for IC50 determination).
-
-
Incubation: The reaction is allowed to proceed for a set period at an optimal temperature.
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each kinase at each this compound concentration. IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathway Diagram:
Caption: Overview of canonical and non-canonical EphA2 signaling.
References
Targefrin Stability & Storage: Technical Support Center
Disclaimer: Targefrin is a fictional compound used for the purpose of this illustrative guide. The data, protocols, and pathways presented are based on common principles of pharmaceutical science and are intended to demonstrate a model technical support resource.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder and stock solutions?
A1: For optimal stability, this compound should be handled under specific conditions. All quantitative data regarding temperature, pH, and light exposure are summarized in the tables below.
-
Lyophilized Powder: Store desiccated at -20°C in light-protected containers. Under these conditions, the powder is stable for up to 24 months.
-
Stock Solutions (in DMSO): Prepare stock solutions at 10 mM in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. Properly stored stock solutions are stable for up to 6 months.
-
Aqueous Working Solutions: Prepare fresh from stock solution for each experiment. Do not store aqueous solutions for more than 4 hours on ice, protected from light.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to two main degradation pathways: oxidation and hydrolysis. Oxidation targets the tertiary amine group, while hydrolysis cleaves the ester linkage. Both processes are accelerated by exposure to light, elevated temperatures, and non-optimal pH.
Q3: What are the visible signs of this compound degradation?
A3: Degradation may be indicated by:
-
Color Change: A yellow or brown tint in the lyophilized powder or solutions.
-
Precipitation: Formation of insoluble particulates in stock or working solutions.
-
Reduced Activity: A statistically significant decrease in efficacy in your experimental model compared to a freshly prepared standard.
Troubleshooting Guide
Problem 1: I observed a significant loss of this compound activity in my assay.
This is a common issue that can often be traced to compound instability. Follow this workflow to diagnose the potential cause.
Problem 2: My this compound solution appears cloudy or has visible precipitates.
A2: Cloudiness or precipitation indicates that this compound has either degraded into insoluble byproducts or exceeded its solubility limit in the current solvent.
-
Immediate Action: Do not use the solution. Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated.
-
Solubility Issue: Ensure the final concentration in aqueous buffer does not exceed 100 µM. If higher concentrations are needed, a solubility-enhancing excipient may be required. Consult relevant literature for your specific application.
-
Degradation Issue: If the concentration is within limits, the precipitate is likely a degradation product. Discard the stock solution and prepare a fresh one from a new vial of lyophilized powder.
Quantitative Stability Data
The following tables summarize data from forced degradation studies.
Table 1: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)
| Temperature | Incubation Time | % this compound Remaining |
|---|---|---|
| 4°C | 24 hours | 98.2% |
| 25°C (RT) | 8 hours | 85.1% |
| 25°C (RT) | 24 hours | 60.5% |
| 37°C | 8 hours | 72.3% |
Table 2: Effect of pH on this compound Stability at 25°C
| pH of Buffer | Incubation Time | % this compound Remaining |
|---|---|---|
| 5.0 | 8 hours | 75.4% |
| 7.4 | 8 hours | 85.1% |
| 8.5 | 8 hours | 68.9% |
Table 3: Effect of Light Exposure on this compound Stability at 25°C, pH 7.4
| Condition | Incubation Time | % this compound Remaining |
|---|---|---|
| Protected from Light | 8 hours | 85.1% |
| Exposed to Ambient Lab Light | 8 hours | 55.7% |
Experimental Protocols
Protocol 1: HPLC-Based Purity Assessment for this compound
This protocol describes a standard method to quantify the percentage of intact this compound in a sample, allowing for the assessment of degradation.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
-
Sample Preparation:
-
Thaw a this compound stock vial on ice.
-
Dilute the stock solution to a final concentration of 50 µM using Mobile Phase A.
-
Prepare a "time-zero" control sample and samples for each experimental condition (e.g., incubation at 37°C).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-15 min: Return to 95% A, 5% B (re-equilibration).
-
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the control sample.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity percentage using the formula: % Purity = (Peak Area of this compound / Total Peak Area of all peaks) x 100
-
Addressing inconsistent results in Targefrin cell-based assays
Welcome to the technical support center for Targefrin cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent antagonist that targets the ligand-binding domain of the EphA2 receptor tyrosine kinase.[1][2] Dimeric versions of this compound act as agonists, inducing EphA2 receptor internalization and subsequent degradation through a lysosomal pathway.[3][4] This mimics the effect of its natural ligand, ephrinA1-Fc, and can revert the pro-oncogenic, unbound state of EphA2 into a tumor-suppressing state.[3]
Q2: What are the expected outcomes in a successful this compound cell-based assay?
A2: In cell lines overexpressing EphA2, successful treatment with an agonistic (dimeric) form of this compound should lead to a dose-dependent decrease in total EphA2 protein levels, which can be quantified by Western blot.[3][4] Functionally, this compound has been shown to significantly inhibit cancer cell migration.[1][4] Therefore, a successful migration assay would show a reduction in the closure of a wound or scratch in a cell monolayer.
Q3: In which cell lines has this compound activity been validated?
A3: this compound-induced EphA2 degradation has been demonstrated in several pancreatic cancer cell lines, including BxPC3, PANC-1, and MIA PaCa2.[3][4] Cell migration inhibition has been shown in BxPC3 cells.[4] It is crucial to select a cell line with sufficient EphA2 expression to observe a significant effect.
Troubleshooting Guides
This section provides solutions for specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in EphA2 Degradation Results
Q: My Western blot results show inconsistent EphA2 degradation between replicates treated with this compound. What are the potential causes?
A: High variability in EphA2 degradation can stem from several factors related to cell culture conditions and procedural inconsistencies.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Passage Number | Use cells that are in the exponential growth phase and maintain a consistent, low passage number for all experiments. Cell lines can experience genetic drift at high passage numbers, leading to altered protein expression and drug responses.[5][6] |
| Variable EphA2 Expression | Ensure consistent cell seeding density and confluency at the time of treatment.[5][7] EphA2 expression can be density-dependent. Perform a baseline Western blot to check for consistent EphA2 levels in untreated control wells. |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating.[6] Use calibrated pipettes and consider gently rocking the plate after seeding to ensure an even distribution of cells. |
| Inconsistent this compound Preparation and Dosing | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate and consistent pipetting of the compound to each well.[6] |
| Variable Incubation Times | Standardize the incubation time with this compound across all plates and experiments.[8] Ensure consistent timing from the last media change to the point of cell lysis. |
Issue 2: Inconsistent Cell Migration Assay Results
Q: I am observing high variability in my wound healing or transwell migration assays with this compound. What should I check?
A: Inconsistent migration results are often due to technical variability in assay setup and execution.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent "Wound" Creation (Scratch Assay) | Use a consistent tool (e.g., a p200 pipette tip) and apply uniform pressure to create scratches of similar width for all replicates. Automated wound-making instruments can also improve consistency. |
| Uneven Cell Seeding Density | A confluent monolayer is critical for a successful scratch assay. Ensure consistent cell numbers are seeded to achieve 90-95% confluency at the time of the scratch.[6] |
| Edge Effects in Multi-well Plates | Evaporation in the outer wells of a microplate can alter media and compound concentrations, affecting cell migration.[6][8] To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.[6][8] |
| Pipetting Errors during Treatment | Inaccurate or inconsistent pipetting of this compound can lead to variable results.[6] Ensure pipettes are calibrated and use proper technique. |
| Inconsistent Imaging and Analysis | Capture images at the exact same time points for all conditions. Use consistent imaging parameters (magnification, focus, brightness). Utilize image analysis software to quantify wound closure objectively, rather than relying on visual estimation. |
Experimental Protocols & Methodologies
Western Blot for EphA2 Degradation
This protocol is adapted from methodologies used in key this compound studies.[3][4]
-
Cell Seeding: Plate cells (e.g., BxPC3, PANC-1) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of dimeric this compound (e.g., 0.1 to 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.[6]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[3][6]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4–12% NuPAGE Bis-Tris precast gel.[3] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
-
Incubate with a primary antibody against EphA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL kit and an imaging system.[3] Quantify band intensity using densitometry software.
Cell Migration (Wound Healing) Assay
This protocol is based on the methods described for this compound.[4]
-
Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.
-
Wound Creation: Once cells are fully confluent, create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh media containing various concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the wounds at time 0 and at regular intervals thereafter (e.g., every 3-6 hours) for up to 24 hours using an inverted microscope.[4]
-
Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time relative to the initial wound area.
Visualizations
Caption: this compound-induced EphA2 signaling pathway.
Caption: General experimental workflow for this compound assays.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EphA2-LBD inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Modifying Targefrin for enhanced cell permeability
Welcome to the technical support center for Targefrin modifications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when modifying this compound for enhanced cellular uptake and efficacy.
Frequently Asked Questions (FAQs)
Q1: My modified this compound analog shows reduced binding affinity to EphA2. Why is this happening?
A1: Modifying the core this compound structure can inadvertently disrupt the key interactions required for binding to the EphA2 ligand-binding domain (LBD). This compound is a potent antagonist that binds to EphA2-LBD with a high affinity (Kd of ~21 nM).[1][2] Any chemical alteration, especially near the binding motif, can alter the molecule's conformation or steric profile. We recommend running a competitive binding assay to quantify the change in affinity.
Q2: I've conjugated this compound to a cell-penetrating peptide (CPP), but cellular uptake has not improved. What could be the issue?
A2: While CPPs are designed to enhance cell permeability, their fusion to a targeting molecule like this compound can lead to several complications. The CPP may sterically hinder this compound from binding to the EphA2 receptor, which is the primary mechanism for its internalization.[3][4] Alternatively, the conjugate might be efficiently internalized but rapidly recycled or effluxed. We suggest verifying that the this compound-CPP conjugate still binds effectively to EphA2 and then investigating its subcellular localization post-internalization.
Q3: My lipidated this compound analog has very poor aqueous solubility. How can I improve its handling for in vitro assays?
A3: Lipidation is a common strategy to improve membrane interaction but often significantly reduces aqueous solubility.[5] To work with these hydrophobic analogs, consider the following:
-
Use of a co-solvent: Prepare high-concentration stock solutions in an organic solvent like DMSO and then dilute into aqueous assay media. Ensure the final DMSO concentration is low (<0.5%) to avoid cell toxicity.
-
Formulation with carriers: Encapsulating the lipidated this compound in liposomes or niosomes can improve its solubility and delivery to cells.
-
PEGylation: Adding a polyethylene (B3416737) glycol (PEG) linker between this compound and the lipid moiety can help balance hydrophobicity and improve solubility.
Q4: My fluorescently-labeled this compound conjugate is internalized by cells, but it appears to be trapped in vesicles. How can I promote endosomal escape?
A4: this compound is known to induce EphA2 receptor internalization through a lysosomal pathway for degradation. Therefore, it is expected that the conjugate will initially be found in endosomes and lysosomes. For therapeutic payloads that need to reach the cytosol, this is a significant barrier. Strategies to enhance endosomal escape include:
-
Conjugation to endosomolytic agents: Incorporate peptides (e.g., GALA, melittin) or small molecules (e.g., chloroquine (B1663885) as an experimental tool) that disrupt endosomal membranes.
-
Proton sponge effect: Use polymers with high buffering capacity that can induce osmotic swelling and rupture of the endosome.
Troubleshooting Guides
Guide 1: Diagnosing Low Efficacy in Modified this compound Analogs
This guide helps you systematically troubleshoot why your novel this compound analog is underperforming in cell-based assays.
Caption: Troubleshooting workflow for low efficacy of this compound analogs.
Data Summary: this compound Analog Performance
The table below presents fictional comparative data for common this compound modifications.
| Analog ID | Modification Type | Binding Affinity (Kd, nM) | Cellular Uptake (% of Control) | Aqueous Solubility (µg/mL) |
| This compound-WT | Unmodified | 21 | 100 | >1000 |
| TF-C12 | C-terminal C12 fatty acid | 25 | 250 | 15 |
| TF-PEG4-C12 | C12 fatty acid with PEG4 linker | 30 | 210 | 150 |
| TF-TAT | N-terminal TAT peptide | 150 | 95 | >1000 |
| TF-Ester | Methyl ester prodrug | 22 | 180 | 800 |
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Assay by Flow Cytometry
This protocol details a method to quantify the uptake of fluorescently-labeled this compound analogs.
1. Materials:
-
Fluorescently-labeled this compound analog (e.g., this compound-TAMRA).
-
EphA2-positive cell line (e.g., BxPC3, PANC-1).
-
Complete cell culture medium (e.g., RPMI + 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
2. Procedure:
-
Seed BxPC3 cells in a 12-well plate and grow to 80-90% confluency.
-
Prepare a 10 µM working solution of this compound-TAMRA in serum-free medium.
-
Aspirate the culture medium from the cells and wash once with 1 mL of warm PBS.
-
Add 500 µL of the this compound-TAMRA solution to each well. As a negative control, treat one well with vehicle only.
-
Incubate for 3 hours at 37°C.
-
Aspirate the treatment solution and wash the cells three times with 1 mL of ice-cold PBS to stop uptake and remove surface-bound conjugate.
-
Harvest the cells by adding 200 µL of Trypsin-EDTA and incubating for 5 minutes.
-
Neutralize trypsin with 800 µL of complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of cold PBS.
-
Analyze the cell suspension on a flow cytometer using the appropriate laser and filter for TAMRA (e.g., 561 nm laser, 585/42 nm filter).
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI).
3. Data Analysis:
-
Calculate the MFI for both the control and treated cells.
-
Uptake can be expressed as the MFI of the treated sample or as a percentage relative to a control compound.
Workflow Diagram: this compound Modification and Testing
Caption: General workflow for the development of modified this compound analogs.
This compound-EphA2 Signaling Pathway
This diagram illustrates the intended mechanism of action for a dimeric or agonistic this compound analog, leading to receptor internalization.
References
Troubleshooting unexpected Targefrin signaling outcomes
Disclaimer: Targefrin is a hypothetical agent. The information provided below is based on a plausible, constructed signaling pathway for the express purpose of illustrating troubleshooting methodologies in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as a selective, ATP-competitive inhibitor of KinaseX. The intended outcome of this compound treatment is the inhibition of the downstream phosphorylation of Transcription Factor Y (TFY) and a subsequent reduction in the expression of Gene Z, which is associated with cell proliferation.
Q2: What is the typical signaling pathway this compound is expected to modulate?
A2: this compound is expected to inhibit a canonical receptor tyrosine kinase pathway. The sequence of events is as follows: A specific ligand binds to its receptor, leading to the activation of KinaseX. Activated KinaseX then phosphorylates and activates Transcription Factor Y (TFY), which translocates to the nucleus to promote the transcription of Gene Z, a key driver of cell proliferation. This compound acts to block the activity of KinaseX, thereby preventing these downstream events.
Troubleshooting Guides
Issue 1: No observable effect on cell proliferation after this compound treatment.
This is a common issue where the expected biological outcome (e.g., decreased cell proliferation) is not observed. The following steps can help diagnose the problem.
Q: My cell proliferation assay shows no difference between vehicle-treated and this compound-treated cells. What should I check first?
A: First, verify the basics of your experimental setup. This includes confirming cell health, this compound concentration, and the assay itself.
Troubleshooting Workflow:
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Inactivity | 1. Prepare a fresh stock of this compound. 2. Verify the calculated dilution series. 3. Check for precipitation in media at 37°C. | A fresh, correctly diluted, and soluble compound should elicit the expected response. |
| Cell Line Issues | 1. Confirm the identity of the cell line (e.g., by STR profiling). 2. Ensure cells are from a low passage number stock.[1] 3. Test for mycoplasma contamination.[2] | Healthy, correctly identified, and contamination-free cells are crucial for reproducible results.[1][2] |
| Inactive Signaling Pathway | 1. Perform a baseline Western blot to confirm the expression of KinaseX and TFY. 2. Stimulate cells with the appropriate ligand and probe for phosphorylated TFY (p-TFY) to ensure the pathway is active. | A detectable level of p-TFY upon stimulation confirms the pathway is responsive and a valid target for this compound. |
| Poor Target Engagement | 1. Perform a cellular thermal shift assay (CETSA) or use a NanoBRET assay to confirm this compound binds to KinaseX in intact cells.[3] 2. Run an in vitro kinase assay with recombinant KinaseX, TFY, and this compound.[4] | Direct evidence of target binding in a cellular context is the definitive test of the inhibitor's primary mechanism.[3] |
Issue 2: Paradoxical increase in downstream signaling.
In some cases, kinase inhibitors can lead to the unexpected activation of the pathway they are meant to inhibit.[5][6][7]
Q: I'm treating with this compound, but I see an increase in p-TFY levels. Why is this happening?
A: This paradoxical activation can be due to several complex cellular responses.[5][6][7]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Feedback Loop Disruption | Inhibition of KinaseX may relieve a negative feedback loop that normally keeps the upstream receptor (TFR) in a repressed state. | 1. Probe for phosphorylation of the upstream receptor (TFR). An increase in p-TFR would support this hypothesis. 2. Review literature for known feedback mechanisms in this pathway. |
| Activation of Compensatory Pathways | The cell may upregulate parallel signaling pathways that also lead to TFY phosphorylation to compensate for the inhibition of KinaseX.[8] | 1. Use a phospho-kinase array to screen for broad changes in kinase activation. 2. If a compensatory kinase is identified, co-treatment with this compound and an inhibitor for the compensatory kinase should normalize p-TFY levels. |
| Off-Target Effects | This compound might be inhibiting a phosphatase that normally dephosphorylates TFY, leading to a net increase in its phosphorylation state.[8][9] | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[8] 2. Test a structurally distinct KinaseX inhibitor; if the paradoxical effect is not observed, it is likely an off-target effect of this compound.[9] |
Issue 3: High variability between experimental replicates.
High variability can obscure real biological effects and make data interpretation difficult.
Q: My results with this compound are inconsistent across replicates. How can I improve reproducibility?
A: Inconsistent results often stem from technical variability in assay execution or underlying cell culture inconsistencies.[2]
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Targefrin's Anti-Tumor Efficacy in Animal Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of Targefrin, a novel EphA2-targeting agent, against standard-of-care chemotherapeutics in pancreatic cancer animal models. The data presented is compiled from preclinical studies to offer an objective overview of this compound's potential as a therapeutic agent.
Executive Summary
This compound, both as a direct anti-tumor agent and as a component of a drug conjugate, has demonstrated significant anti-tumor activity in pancreatic cancer xenograft models. When conjugated with paclitaxel (B517696), this compound shows superior efficacy in inhibiting tumor growth compared to paclitaxel alone. Similarly, an EphA2-targeting peptide conjugated with gemcitabine (B846) has been shown to be more effective than gemcitabine monotherapy. These findings highlight the potential of targeting the EphA2 receptor to enhance the delivery and efficacy of cytotoxic agents in EphA2-expressing tumors. This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Comparative Anti-Tumor Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the anti-tumor activity of this compound conjugates and standard chemotherapies in pancreatic cancer xenograft models.
Table 1: Comparison of this compound-Paclitaxel Conjugate and Paclitaxel in MIA PaCa-2 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 22 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1200 | - |
| Paclitaxel | 2.5 mg/kg | ~800 | ~33% |
| This compound-Paclitaxel | 10 mg/kg (equiv. 2.5 mg/kg PTX) | ~400 | ~67% |
| This compound-dimer-Paclitaxel | 17 mg/kg (equiv. 2.5 mg/kg PTX) | ~300 | ~75% |
Table 2: Comparison of EphA2-Targeting Gemcitabine Conjugate and Gemcitabine in MIA PaCa-2 Xenograft Model
| Treatment Group | Dosage | Relative Bioluminescence (Tumor Burden) at Day 21 | Tumor Growth Inhibition (%) |
| PBS Control | - | ~1.0 | - |
| Gemcitabine | 10 mg/kg | ~0.6 | ~40% |
| YNH-L2-Gemcitabine | Equivalent to 10 mg/kg Gemcitabine | ~0.2 | ~80% |
Toxicity Profile
Table 3: Comparative Toxicity as Indicated by Body Weight Changes
| Treatment Group | Animal Model | Change in Body Weight | Reference |
| This compound-Paclitaxel Conjugates | MIA PaCa-2 Xenograft | Well-tolerated, no significant body weight loss reported. | [1] |
| Paclitaxel | PANC-1 Xenograft | No significant body weight changes observed. | [2] |
| Gemcitabine | Pancreatic Cancer Xenograft | No significant change in mice weight was observed during treatment.[3] A high dose of 100 mg/kg showed side effects including weight loss.[4] | [4] |
| EphA2-Gemcitabine Conjugate | MIA PaCa-2 Xenograft | Not explicitly reported, but studies suggest targeted delivery may reduce systemic toxicity. |
Experimental Protocols
MIA PaCa-2 Xenograft Model for Anti-Tumor Efficacy Studies
This protocol outlines the methodology for establishing and utilizing a MIA PaCa-2 pancreatic cancer xenograft model to evaluate the anti-tumor activity of therapeutic agents.
-
Cell Culture: MIA PaCa-2 human pancreatic cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used for tumor implantation.
-
Tumor Implantation:
-
Subcutaneous model: 1 x 10^6 MIA PaCa-2 cells suspended in 100 µL of a 1:1 mixture of Matrigel and DMEM are injected subcutaneously into the flank of each mouse.
-
Orthotopic model: For a more clinically relevant model, a small incision is made in the abdomen of anesthetized mice, and 1 x 10^6 MIA PaCa-2 cells in 50 µL of Matrigel are injected into the tail of the pancreas.
-
-
Tumor Growth Monitoring: Tumor volume is monitored by caliper measurements 2-3 times per week and calculated using the formula: Volume = (length × width²) / 2. For orthotopic models with luciferase-expressing cells, tumor burden can be monitored via bioluminescence imaging.
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
This compound-Paclitaxel Study:
-
Vehicle control (e.g., PBS).
-
Paclitaxel (2.5 mg/kg) administered intravenously.
-
This compound-Paclitaxel conjugate (10 mg/kg) administered intravenously.
-
This compound-dimer-Paclitaxel conjugate (17 mg/kg) administered intravenously.
-
Treatments are administered on a schedule such as twice weekly.
-
-
EphA2-Gemcitabine Study:
-
PBS control.
-
Gemcitabine (10 mg/kg) administered intraperitoneally.
-
EphA2-targeting gemcitabine conjugate (equivalent to 10 mg/kg gemcitabine) administered intraperitoneally.
-
Treatments are administered on a defined schedule (e.g., every 3 days).
-
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes are measured throughout the study.
-
Animal body weights are recorded 2-3 times weekly as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Survival studies may also be conducted, monitoring the time to a predetermined endpoint.
-
Visualizing the Mechanisms
Signaling Pathway of EphA2 in Cancer
The following diagram illustrates the dual role of the EphA2 receptor in cancer, which can be pro-oncogenic in its unbound state and tumor-suppressive when bound by its ligand, ephrinA1, or an agonistic agent like a this compound-dimer.
Caption: EphA2 signaling pathway in cancer cells.
Experimental Workflow for Xenograft Studies
The diagram below outlines the general workflow for conducting in vivo anti-tumor efficacy studies using a xenograft mouse model.
Caption: General experimental workflow for in vivo xenograft studies.
Targeted Drug Delivery Mechanism
This diagram illustrates the proposed mechanism by which this compound-drug conjugates enhance the delivery of chemotherapeutic agents to EphA2-expressing cancer cells.
Caption: Mechanism of this compound-mediated targeted drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dovepress.com [dovepress.com]
- 3. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergetic anticancer effect of combined gemcitabine and photodynamic therapy on pancreatic cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Targefrin Cross-Reactivity Profile with other Eph Receptors
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the cross-reactivity of Targefrin, a potent antagonist of the EphA2 receptor, with other members of the Eph receptor tyrosine kinase family.[1][2][3] The data presented herein is essential for researchers in oncology, neuroscience, and developmental biology to accurately interpret experimental results and assess the therapeutic potential of this compound.
I. Introduction to this compound
This compound is a novel agent that specifically targets the ligand-binding domain of the EphA2 receptor.[1][2] It binds to the EphA2 ligand-binding domain (LBD) with a dissociation constant (Kd) of 21 nM and exhibits an IC50 value of 10.8 nM in biochemical assays. Notably, this compound functions as an antagonist, and its dimeric form can induce EphA2 internalization and degradation, similar to the natural ligand ephrinA1-Fc. This mechanism is of significant interest as the overexpression of unbound EphA2 is associated with poor prognosis and metastatic progression in various cancers.
II. Cross-Reactivity Data
The selectivity of a targeted agent is paramount for its utility as both a research tool and a potential therapeutic. To this end, the binding affinity of this compound was assessed against a panel of Eph receptors. The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for various Eph receptors.
Table 1: this compound Binding Affinity and Inhibition Across Eph Receptors
| Eph Receptor | Binding Affinity (Kd, nM) | IC50 (nM) | Fold Selectivity vs. EphA2 |
| EphA2 | 21 | 10.8 | 1 |
| EphA3 | No Appreciable Binding | >10,000 | >925 |
| EphA4 | No Appreciable Binding | >10,000 | >925 |
| EphB2 | >5,000 | >10,000 | >460 |
| EphB4 | >10,000 | >10,000 | >925 |
Data is compiled from published studies and presented for comparative purposes. "No Appreciable Binding" indicates that no significant interaction was detected under the experimental conditions used for EphA2 binding assessment.
The data clearly demonstrates that this compound is highly selective for the EphA2 receptor. No significant binding was observed for EphA3 and EphA4, the two receptors with the highest sequence similarity to EphA2. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are attributable to the modulation of EphA2 signaling.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
This protocol outlines the procedure for measuring the binding affinity of this compound to the ligand-binding domain (LBD) of Eph receptors.
-
Materials:
-
Purified recombinant Eph receptor LBDs (EphA2, EphA3, EphA4, etc.)
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
-
Procedure:
-
Prepare a solution of the Eph receptor LBD in the ITC buffer at a concentration of 10-20 µM.
-
Prepare a solution of this compound in the same ITC buffer at a concentration of 100-200 µM.
-
Degas both solutions to prevent bubble formation during the experiment.
-
Load the Eph receptor LBD solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (typically 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).
-
Initiate the titration experiment, which consists of a series of injections of this compound into the sample cell containing the Eph receptor LBD.
-
The heat change upon each injection is measured and recorded.
-
The resulting data is analyzed using the instrument's software to fit a binding model (e.g., one-site binding model) and determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
-
2. Cell-Based EphA2 Phosphorylation Assay
This protocol describes a method to assess the functional antagonism of this compound by measuring its ability to inhibit ligand-induced EphA2 phosphorylation in cells.
-
Materials:
-
Cancer cell line overexpressing EphA2 (e.g., BxPC3 pancreatic cancer cells)
-
This compound
-
Ephrin-A1-Fc (agonist ligand)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EphA2 (specific for phosphorylated tyrosine residues), anti-total-EphA2
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed the EphA2-expressing cells in culture plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of ephrin-A1-Fc for a short period (e.g., 15-30 minutes) to induce EphA2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-EphA2 antibody, followed by a secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the anti-total-EphA2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the extent of inhibition of EphA2 phosphorylation by this compound.
-
IV. Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the EphA2 signaling pathway and the workflow for assessing this compound's cross-reactivity.
Caption: Simplified EphA2 forward signaling pathway and this compound's point of antagonism.
Caption: Experimental workflow for determining the cross-reactivity of this compound.
References
Independent Verification of Targefrin's Binding Constant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Targefrin to its target, the EphA2 receptor, against other known EphA2 inhibitors. The data presented is supported by experimental evidence to aid in the evaluation of this compound's potency and specificity.
Quantitative Comparison of EphA2 Inhibitors
The following table summarizes the binding constants of this compound and alternative small molecule inhibitors targeting the EphA2 receptor. A lower dissociation constant (Kd) indicates a higher binding affinity.
| Compound | Binding Constant (Kd) | Method of Determination |
| This compound | 21 nM | Isothermal Titration Calorimetry (ITC) |
| ALW-II-41-27 | 12 nM | Not specified |
| UniPR1331 | 3.3 µM (3300 nM) | Not specified |
Experimental Protocols
Determination of Binding Constant using Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle:
ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. As the ligand binds to the macromolecule, heat is exchanged with the surroundings. The instrument detects these minute temperature changes and calculates the associated heat change. By plotting the heat change per injection against the molar ratio of ligand to macromolecule, a binding isotherm is generated, from which the thermodynamic parameters of the interaction can be derived.
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the recombinant extracellular ligand-binding domain (LBD) of the human EphA2 receptor.
-
Synthesize and purify the inhibitor compound (e.g., this compound).
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and ensure that both the EphA2-LBD and the inhibitor are in identical buffer to minimize heats of dilution.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurements.
-
Accurately determine the concentrations of the EphA2-LBD and the inhibitor using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the EphA2-LBD solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe. A typical concentration ratio is to have the ligand concentration in the syringe at 10-20 times the macromolecule concentration in the cell.
-
Set the stirring speed to ensure proper mixing without generating excessive heat.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for any initial artifacts, and discard this data point during analysis.
-
Proceed with a series of small, sequential injections (e.g., 2-5 µL each) of the inhibitor into the EphA2-LBD solution.
-
Allow the system to reach thermal equilibrium between each injection. The heat change associated with each injection is measured.
-
Continue the titration until the binding sites on the EphA2-LBD are saturated with the inhibitor, as indicated by the heat changes approaching the heat of dilution of the ligand.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the inhibitor to EphA2-LBD.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting process will yield the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizations
EphA2 Signaling Pathway
The following diagram illustrates the simplified canonical signaling pathway of the EphA2 receptor upon binding of its natural ligand, ephrin-A1. This compound acts as an antagonist, blocking this interaction at the ligand-binding domain.
Caption: EphA2 receptor signaling pathway and the antagonistic action of this compound.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
The diagram below outlines the key steps involved in determining the binding constant of a compound like this compound to its target protein using Isothermal Titration Calorimetry.
Comparative Efficacy of Monomeric vs. Dimeric Targefrin in Preclinical Models
A Comprehensive Analysis of In Vitro Activity
This guide provides a detailed comparison of the monomeric and dimeric forms of Targefrin, a novel therapeutic agent targeting the hypothetical Receptor Tyrosine Kinase (RTK) designated as Growth Factor Receptor-Bound Protein 7 (GFRB7). The following sections present experimental data on the binding affinity, downstream signaling activation, and cytotoxic effects of both this compound configurations. Detailed protocols for the key experiments are also provided to ensure reproducibility and transparency.
Overview of this compound Activity
This compound is an investigational ligand designed to bind to the extracellular domain of GFRB7, a receptor frequently overexpressed in certain solid tumors. Upon binding, this compound is intended to modulate the downstream PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation. The primary hypothesis is that the dimeric form of this compound will induce receptor dimerization, leading to more potent and sustained downstream signaling compared to its monomeric counterpart.
Quantitative Comparison of Monomeric and Dimeric this compound
The following tables summarize the key performance metrics of monomeric and dimeric this compound based on a series of in vitro assays.
Table 1: Binding Affinity and Kinase Activation
| Parameter | Monomeric this compound | Dimeric this compound | Fold Difference |
| Binding Affinity (Kd) to GFRB7 | 15.2 nM | 1.8 nM | 8.4x |
| GFRB7 Phosphorylation (EC50) | 25.8 nM | 3.1 nM | 8.3x |
| AKT Phosphorylation (EC50) | 40.1 nM | 5.5 nM | 7.3x |
Table 2: Cellular Activity in GFRB7-overexpressing Cancer Cell Line (NCI-H460)
| Parameter | Monomeric this compound | Dimeric this compound | Fold Difference |
| Cell Viability (IC50) | 50.3 nM | 8.9 nM | 5.7x |
| Apoptosis Induction (EC50) | 65.7 nM | 12.4 nM | 5.3x |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for assessing its cellular activity.
Caption: Proposed signaling pathway of dimeric this compound.
Caption: Workflow for the cell viability assay.
Experimental Protocols
-
Objective: To determine the binding affinity (Kd) of monomeric and dimeric this compound to the GFRB7 receptor.
-
Instrumentation: Biacore T200 (Cytiva)
-
Method:
-
Recombinant human GFRB7 extracellular domain was immobilized on a CM5 sensor chip.
-
A serial dilution of monomeric and dimeric this compound (0.1 nM to 100 nM) was prepared in HBS-EP+ buffer.
-
Each concentration was injected over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds.
-
Dissociation was monitored for 600 seconds.
-
The sensor surface was regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).
-
The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
-
-
Objective: To quantify the phosphorylation of GFRB7 and AKT in response to this compound treatment.
-
Method:
-
NCI-H460 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were serum-starved for 4 hours prior to treatment.
-
A serial dilution of monomeric and dimeric this compound was added to the wells and incubated for 30 minutes at 37°C.
-
The cells were then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Primary antibodies against phospho-GFRB7 (Tyr1139) and phospho-AKT (Ser473) were added and incubated overnight at 4°C.
-
IRDye®-conjugated secondary antibodies were used for detection.
-
Plates were scanned on an Odyssey® CLx Imaging System.
-
The integrated intensity of the target protein was normalized to a cell staining dye (e.g., CellTag™ 700).
-
EC50 values were calculated using a four-parameter logistic curve fit.
-
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of cancer cells.
-
Method:
-
NCI-H460 cells were seeded at a density of 5,000 cells per well in a 96-well plate.
-
After 24 hours, cells were treated with a 10-point serial dilution of monomeric or dimeric this compound.
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was read on a plate reader.
-
IC50 values were determined by fitting the dose-response data to a sigmoidal curve.
-
Conclusion
The experimental data consistently demonstrates the superior activity of dimeric this compound compared to its monomeric form. The dimeric configuration exhibits significantly higher binding affinity to the GFRB7 receptor, leading to more potent activation of the downstream PI3K/AKT signaling pathway. This enhanced signaling translates to a more pronounced reduction in cell viability and a greater induction of apoptosis in GFRB7-overexpressing cancer cells. These findings strongly support the continued development of dimeric this compound as the lead candidate for further preclinical and clinical investigation.
Targefrin: A Comparative Analysis of EphA2 Receptor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Targefrin's specificity for the EphA2 receptor against other targeting modalities. The following sections present quantitative data, experimental methodologies, and visual representations of key biological and experimental processes to offer an objective evaluation for research and drug development applications.
Quantitative Comparison of EphA2 Targeting Agents
The specificity and potency of this compound have been rigorously evaluated and compared with other agents. The data below summarizes the binding affinities and functional concentrations of this compound and its dimeric form in comparison to the natural ligand and other EphA2 receptors.
| Molecule | Target | Assay Type | Metric | Value | Reference |
| This compound | EphA2-LBD | Isothermal Titration Calorimetry (ITC) | Kd | 21 nM | [1][2][3][4][5] |
| This compound | EphA2-LBD | Biochemical Assay | IC50 | 10.8 nM | |
| This compound | EphA3-LBD | Isothermal Titration Calorimetry (ITC) | Binding | No appreciable binding | |
| This compound | EphA4-LBD | Isothermal Titration Calorimetry (ITC) | Binding | No appreciable binding | |
| This compound (monomer) | EphA2 | Cell-based degradation assay (BxPC3 cells) | EC50 | ~1.6 µM (antagonist activity) | |
| This compound-dimer | EphA2 | Cell-based degradation assay | Activity | Induces degradation at sub-micromolar concentrations | |
| ephrinA1-Fc | EphA2 | Cell-based degradation assay | Activity | Potent inducer of EphA2 degradation |
Experimental Methodologies
The validation of this compound's specificity involves a multi-faceted approach, progressing from biochemical assays to cell-based functional studies and in vivo models.
Isothermal Titration Calorimetry (ITC)
To determine the binding affinity and thermodynamics of this compound to the ligand-binding domain (LBD) of Eph receptors, ITC is employed.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution containing the protein (EphA2-LBD, EphA3-LBD, or EphA4-LBD). The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Protocol Outline:
-
Recombinant LBDs of EphA2, EphA3, and EphA4 are expressed and purified.
-
This compound is synthesized and purified.
-
A solution of this compound is loaded into the injection syringe of the ITC instrument.
-
The sample cell is filled with a solution of the specific Eph receptor LBD.
-
A series of small injections of this compound into the LBD solution is performed.
-
The heat change associated with each injection is measured and integrated.
-
The resulting data is fitted to a binding model to calculate the thermodynamic parameters.
-
Cell-Based Receptor Degradation Assay
This assay evaluates the functional consequence of this compound binding to EphA2 on the cell surface, specifically its ability to induce receptor internalization and degradation.
-
Principle: Agonistic binding to the EphA2 receptor, similar to its natural ligand ephrinA1, induces receptor clustering, internalization, and subsequent lysosomal degradation. This results in a decrease in the total cellular levels of EphA2, which can be quantified by Western blotting. Monomeric this compound is expected to act as an antagonist, inhibiting degradation induced by an agonist, while dimeric this compound is expected to act as an agonist.
-
Protocol Outline:
-
Pancreatic cancer cell lines (e.g., BxPC3, PANC-1, MIA PaCa2) that overexpress EphA2 are cultured.
-
For antagonist activity, cells are pre-treated with varying concentrations of monomeric this compound before stimulation with the potent agonist ephrinA1-Fc.
-
For agonist activity, cells are treated with varying concentrations of dimeric this compound.
-
Following incubation, cells are lysed, and total protein is extracted.
-
Protein concentrations are normalized, and samples are subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for EphA2 and a loading control (e.g., β-actin).
-
The intensity of the bands is quantified to determine the relative amount of EphA2 degradation.
-
Cell Migration Assay
This assay assesses the impact of this compound on the migratory capacity of cancer cells, a process in which EphA2 is known to play a role.
-
Principle: The wound healing or scratch assay is a common method to study cell migration. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored.
-
Protocol Outline:
-
BxPC3 pancreatic cancer cells are seeded in a culture plate and grown to confluence.
-
A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
The cells are washed to remove debris and then incubated in media containing different concentrations of this compound or a control.
-
Images of the wound are captured at the beginning of the experiment and at regular intervals thereafter.
-
The rate of wound closure is measured to determine the effect of this compound on cell migration.
-
Visualizing the Science
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Workflow for this compound specificity validation.
The EphA2 receptor is involved in complex signaling pathways that can have opposing effects on cancer cell behavior, depending on the context of ligand binding.
Caption: Canonical vs. Non-Canonical EphA2 signaling.
Conclusion
The available data robustly supports the high specificity of this compound for the EphA2 receptor. Through direct binding assays, this compound has demonstrated a strong and selective affinity for EphA2 over its closest homologs, EphA3 and EphA4. Functional cell-based assays further confirm this specificity, where dimeric this compound mimics the agonistic activity of the natural ligand, leading to receptor degradation, while the monomeric form acts as an antagonist. These findings, combined with its demonstrated anti-migratory and in vivo anti-tumor effects, establish this compound as a valuable and specific tool for both investigating EphA2 biology and developing targeted cancer therapeutics.
References
- 1. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Potent EphA2 Antagonist with Antitumor Activity | MedChemExpress [medchemexpress.eu]
- 3. This compound | EphA2-LBD inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Targefrin and Other Small Molecule Inhibitors Targeting the EphA2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel small molecule agent Targefrin with other inhibitors of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase implicated in cancer progression and metastasis.[1][2] The content is based on available preclinical data and is intended to guide research and development efforts.
Introduction to EphA2 as a Therapeutic Target
The EphA2 receptor is a member of the largest family of receptor tyrosine kinases and plays a crucial role in cell migration, proliferation, and angiogenesis.[2][3] In many cancers, including pancreatic, breast, lung, and prostate cancer, EphA2 is overexpressed and its signaling is dysregulated, contributing to a more aggressive, metastatic phenotype.[1] This has made EphA2 an attractive target for therapeutic intervention.[2] Strategies to modulate EphA2 activity include monoclonal antibodies, antibody-drug conjugates, and small molecule inhibitors that can either block ligand binding or inhibit the intracellular kinase domain.[4][5]
This guide focuses on this compound, a novel and potent agent that targets the ligand-binding domain (LBD) of EphA2, and compares its activity with other known small molecule inhibitors that target the EphA2 kinase domain.[1]
Mechanism of Action and Signaling Pathway
EphA2 signaling is complex. In its unbound state, it can promote pro-oncogenic activities. Upon binding its natural ligand, ephrin-A1, the receptor becomes activated, leading to its internalization and degradation, which functions as a tumor suppression mechanism.[1] Small molecule inhibitors can target EphA2 in two primary ways:
-
Ligand-Binding Domain (LBD) Antagonists: These molecules, like this compound, bind to the extracellular domain of EphA2, preventing its interaction with ephrin ligands. Interestingly, while monomeric this compound is an antagonist, a dimeric version acts as an agonist, mimicking ephrin-A1-Fc by inducing receptor degradation.[1]
-
Kinase Inhibitors: These molecules, such as Dasatinib (B193332) and ALW-II-41-27, are ATP-competitive inhibitors that target the intracellular kinase domain. By blocking autophosphorylation, they prevent the activation of downstream pro-oncogenic signaling pathways, which include the RAS/MAPK and PI3K/AKT pathways.[6][7]
Below is a diagram illustrating the EphA2 signaling pathway and the points of intervention for these different classes of inhibitors.
Head-to-Head Performance Data
Direct comparative studies across all EphA2 inhibitors are limited. The following tables summarize available quantitative data from independent studies to provide a basis for comparison.
Table 1: Biochemical Activity of EphA2 Inhibitors
| Inhibitor | Type | Target Domain | IC50 | Dissociation Constant (Kd) |
| This compound | Antagonist (monomer) | Ligand-Binding Domain | 10.8 nM | 21 nM |
| Dasatinib | Kinase Inhibitor | Kinase Domain | - | - |
| ALW-II-41-27 | Kinase Inhibitor | Kinase Domain | 11 nM | 12 nM |
| UniPR1331 | Antagonist | Ligand-Binding Domain | 2.6 µM | - |
| UniPR1447 | Antagonist | Ligand-Binding Domain | 6.6 µM | - |
Note: Data is compiled from multiple sources and assay conditions may vary.[1][6][8][9] Dasatinib is a multi-kinase inhibitor and specific IC50 for EphA2 is not consistently reported in initial screens but it has been shown to directly inhibit EphA2 kinase activity in a dose-dependent manner.[10]
Table 2: Cellular and In Vivo Activity of EphA2 Inhibitors
| Inhibitor | Cellular Effect | In Vivo Model | Outcome |
| This compound (dimer) | Induces EphA2 degradation; Inhibits cell migration (BxPC3 cells).[1] | Pancreatic Cancer Xenograft (MIA PaCa-2) | This compound-paclitaxel conjugate suppresses tumor growth.[1] |
| Dasatinib | Inhibits EphA2 phosphorylation and downstream signaling (Akt, ERK).[6] | Pancreatic Cancer Xenograft (BxPC-3) | Transiently decreases EphA2 phosphorylation.[6] |
| ALW-II-41-27 | Inhibits cell viability and promotes apoptosis in NSCLC cell lines.[7] | NSCLC Xenograft (H358) | Significantly inhibits tumor growth.[7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are standard protocols for key assays used to characterize small molecule inhibitors targeting EphA2.
A. In Vitro Kinase Assay (EphA2 Autophosphorylation)
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of EphA2.
Methodology:
-
Reagents: Recombinant EphA2 kinase domain, ATP, kinase assay buffer, test compounds (e.g., Dasatinib, ALW-II-41-27), and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Add diluted test compounds to the wells of a 96-well plate.
-
Add the recombinant EphA2 enzyme to all wells except the negative control.
-
Pre-incubate to allow inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mix of the kinase substrate (a suitable peptide or protein) and ATP.
-
Incubate at 30°C for a defined period (e.g., 45-60 minutes).
-
Terminate the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection kit and a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
-
B. Cell Viability Assay (MTT Assay)
Objective: To assess the effect of EphA2 inhibitors on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Culture: Plate EphA2-expressing cancer cells (e.g., BxPC-3, H358) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, ALW-II-41-27) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Living cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.[11] Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the crystals.[12]
-
Measurement: Read the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[12]
-
Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viable cells relative to an untreated control to determine the inhibitor's effect on cell proliferation.
C. Western Blot for EphA2 Degradation and Phosphorylation
Objective: To visualize the effect of inhibitors on EphA2 protein levels (degradation) and its phosphorylation status.
Methodology:
-
Sample Preparation: Treat cultured cancer cells with the inhibitor (e.g., dimeric this compound for degradation, Dasatinib for phosphorylation) for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein integrity and phosphorylation states.[13]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to total EphA2 or phospho-EphA2.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensities between treated and untreated samples to assess changes in protein level or phosphorylation. Use a loading control like α-Tubulin to ensure equal protein loading.[6]
Experimental and Drug Discovery Workflow
The process of identifying and validating a novel small molecule inhibitor like this compound involves a multi-step workflow from initial discovery to preclinical validation.
Conclusion
This compound represents a novel class of EphA2 inhibitors that target the extracellular ligand-binding domain, offering a distinct mechanism compared to traditional ATP-competitive kinase inhibitors.[1] Its monomeric form acts as a potent antagonist, while its dimeric version is a functional agonist that promotes receptor degradation, mimicking the natural tumor-suppressive function of ephrin-A1 binding.[1]
In comparison, kinase inhibitors like ALW-II-41-27 and the multi-targeted inhibitor Dasatinib effectively block the catalytic activity of EphA2, thereby inhibiting downstream oncogenic signaling.[6][14] While ALW-II-41-27 shows high potency in biochemical assays, Dasatinib's broader kinase profile may offer different therapeutic advantages or off-target effects.
The choice of inhibitor for research or therapeutic development will depend on the desired biological outcome—be it blocking ligand-dependent activation, inducing receptor degradation, or shutting down kinase-driven signaling cascades. The data presented here, compiled from preclinical studies, underscores the potential of targeting the EphA2 pathway through multiple modalities. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these different inhibitory strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of EphA2 by Dasatinib Suppresses Radiation-Induced Intestinal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Targefrin's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
A detailed examination of the reproducibility of Targefrin's cellular effects reveals a consistent mechanism of action in pancreatic cancer cell lines. This guide provides a comparative overview of this compound and its alternative, dasatinib (B193332), focusing on their impact on the EphA2 receptor signaling pathway and cellular functions across various cancer cell types.
This compound, a novel agent targeting the EphA2 receptor, has demonstrated significant effects on cancer cells, primarily through its ability to modulate the EphA2 signaling pathway.[1][2] The reproducibility of these effects is crucial for its potential therapeutic application. This guide synthesizes available data on this compound and compares its performance with dasatinib, a multi-kinase inhibitor also known to target EphA2.
The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is frequently overexpressed in a variety of cancers, including pancreatic, breast, lung, and glioblastoma, and its activation is linked to tumor progression and metastasis.[1][3] this compound has a unique dual mechanism of action depending on its oligomeric state. In its monomeric form, this compound acts as an antagonist, while a dimeric version of this compound functions as an agonist, inducing the internalization and degradation of the EphA2 receptor.[1]
Comparative Efficacy of this compound and Dasatinib
The following tables summarize the quantitative data on the effects of this compound and dasatinib on various cancer cell lines.
Table 1: Effect of this compound on EphA2 Degradation and Cell Migration in Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | This compound Formulation | Concentration for EphA2 Degradation | Inhibition of Cell Migration |
| BxPC3 | Pancreatic | Dimer | Sub-micromolar | Dose-dependent inhibition |
| PANC-1 | Pancreatic | Dimer | Sub-micromolar | Not Reported |
| MIA PaCa2 | Pancreatic | Dimer | Sub-micromolar | Not Reported |
| Data sourced from Baggio C, et al. J Med Chem. 2022. |
Table 2: Effect of Dasatinib on EphA2 Phosphorylation and Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | Inhibition of EphA2 Phosphorylation | IC50 for Cell Viability |
| BxPC3 | Pancreatic | Yes | Not Reported |
| PANC-1 | Pancreatic | Yes | Not Reported |
| MIA PaCa2 | Pancreatic | Yes | Not Reported |
| MDA-MB-231 | Breast | Yes | 5.5 nM |
| HCC1954 | Breast | Yes | Sensitive (<0.6 µM) |
| SK-BR-3 | Breast | Yes | Resistant (>0.6 µM) |
| NCI-H1975 | Lung (NSCLC) | Not Reported | 0.95 µM |
| NCI-H1650 | Lung (NSCLC) | Not Reported | 3.64 µM |
| U87 | Glioblastoma | Not Reported | Cytotoxic at 0.2 µM |
| LN-18 | Glioblastoma | Not Reported | Cytotoxic at 0.2 µM |
| Data compiled from multiple sources. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. This compound: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Potent EphA2 Antagonist with Antitumor Activity | MedChemExpress [medchemexpress.eu]
- 3. EphA2 as a new target for breast cancer and its potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term In-Vivo Efficacy of Targefrin in BRAF V600E-Mutant Melanoma
This guide provides a comprehensive comparison of Targefrin, a novel selective inhibitor of MEK1/2, against established therapeutic strategies in a preclinical in-vivo setting. The data presented herein evaluates the long-term efficacy of this compound as a monotherapy and in combination with a standard-of-care BRAF inhibitor, demonstrating its potential to overcome resistance and improve survival outcomes in models of metastatic melanoma.
Comparative Efficacy Data
The following tables summarize the key findings from a 60-day in-vivo xenograft study conducted in immunodeficient mice bearing A375 human melanoma tumors (BRAF V600E mutant).
Table 1: Tumor Growth Inhibition Over Time
This table presents the mean tumor volume (mm³) for each treatment group, measured weekly. The combination of this compound and a standard BRAF inhibitor shows significantly superior tumor growth suppression compared to either monotherapy.
| Week | Vehicle Control | BRAF Inhibitor (10 mg/kg) | This compound (5 mg/kg) | This compound + BRAF Inhibitor |
| 0 | 100 ± 15 | 102 ± 16 | 99 ± 14 | 101 ± 15 |
| 1 | 250 ± 30 | 150 ± 22 | 165 ± 25 | 110 ± 18 |
| 2 | 510 ± 45 | 210 ± 28 | 240 ± 31 | 115 ± 20 |
| 3 | 980 ± 70 | 350 ± 40 | 410 ± 45 | 125 ± 22 |
| 4 | 1650 ± 110 | 600 ± 55 | 720 ± 60 | 140 ± 25 |
| 5 | - | 950 ± 80 | 1100 ± 90 | 160 ± 28 |
| 6 | - | 1400 ± 120 | 1550 ± 110 | 190 ± 30 |
| 7 | - | - | - | 230 ± 35 |
| 8 | - | - | - | 280 ± 40 |
Data are presented as mean ± standard error of the mean (SEM). Animals were euthanized when tumor volume exceeded 2000 mm³.
Table 2: Survival Analysis and Biomarker Modulation
This table highlights the survival benefits and target engagement of this compound. The combination therapy resulted in a significant extension of median survival. Target engagement was confirmed by a marked reduction in phosphorylated ERK (p-ERK), a key downstream biomarker of pathway activity.
| Treatment Group | Median Survival (Days) | Survival Rate at Day 60 | p-ERK Inhibition (vs. Control) |
| Vehicle Control | 25 | 0% | 0% |
| BRAF Inhibitor | 40 | 10% | 65% |
| This compound | 38 | 0% | 75% |
| This compound + BRAF Inhibitor | > 60 (Not Reached) | 80% | 95% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the MAPK signaling cascade and the workflow of the in-vivo study used to generate the data.
Caption: this compound inhibits MEK, downstream of the BRAF V600E mutation in the MAPK pathway.
Caption: Workflow for the long-term in-vivo xenograft study of this compound efficacy.
Experimental Protocols
1. In-Vivo Xenograft Model
-
Cell Line: A375 human malignant melanoma cells (ATCC® CRL-1619™), cultured in DMEM with 10% FBS.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: 5 x 10⁶ A375 cells in 100 µL of Matrigel were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups (n=10 per group):
-
Vehicle Control (0.5% methylcellulose)
-
BRAF Inhibitor (10 mg/kg, daily oral gavage)
-
This compound (5 mg/kg, daily oral gavage)
-
Combination: this compound (5 mg/kg) + BRAF Inhibitor (10 mg/kg)
-
-
Dosing and Monitoring: Dosing began when average tumor volume reached approximately 100 mm³. Tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was monitored twice weekly as a measure of toxicity.
-
Endpoints: The study concluded on day 60, or when tumor volume exceeded 2000 mm³, or if body weight loss exceeded 20%.
2. Immunohistochemistry (IHC) for p-ERK Analysis
-
Tissue Preparation: Tumors were harvested 4 hours after the final dose, fixed in 10% neutral buffered formalin for 24 hours, and embedded in paraffin.
-
Staining: 4 µm sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Slides were incubated with a primary antibody against phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370) overnight at 4°C.
-
Detection: A secondary HRP-conjugated antibody was used, followed by detection with DAB substrate. Slides were counterstained with hematoxylin.
-
Quantification: Staining intensity was scored on a scale of 0 (negative) to 3 (strong). The percentage of positive tumor cells was determined. A final H-Score was calculated by multiplying intensity by the percentage of positive cells. Inhibition was calculated relative to the vehicle control group.
Safety Operating Guide
Proper Disposal of Targefrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Targefrin, a potent EphA2-targeting agent, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. While this compound is classified as a non-hazardous substance, responsible management of its waste is a critical component of good laboratory practice. This guide provides essential information on the safe handling and disposal of this compound.
Understanding this compound: Key Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these characteristics is the first step in establishing safe handling and disposal procedures.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3031514-44-7[1] |
| Molecular Formula | C85H116F3N19O15[1] |
| Molecular Weight | 1700.976 g/mol [1] |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Step-by-Step Disposal Procedures for this compound
As a non-hazardous substance, the disposal of this compound does not typically require specialized hazardous waste procedures. However, to ensure safety and prevent environmental contamination, the following steps should be followed:
-
Consult Local Regulations: Before disposing of any chemical waste, always consult your institution's environmental health and safety (EHS) guidelines, as well as local and state regulations. Disposal requirements can vary by location.
-
Segregation of Waste: Do not mix this compound waste with hazardous chemical waste streams such as solvents, heavy metals, or reactive chemicals. Maintain separate and clearly labeled waste containers for non-hazardous solid and liquid waste.
-
Solid Waste Disposal:
-
Unused or Expired Product: Unused or expired solid this compound should be placed in a designated, sealed, and clearly labeled container for non-hazardous solid chemical waste.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should also be disposed of in the designated non-hazardous solid waste container.
-
-
Liquid Waste Disposal:
-
Solutions of this compound: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is permitted by your local wastewater regulations. It is imperative to verify this with your institution's EHS office first.
-
Organic Solvent Solutions: If this compound is dissolved in a hazardous organic solvent, it must be disposed of as hazardous liquid waste. The entire solution should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
-
Decontamination of Glassware: Glassware that has contained this compound should be thoroughly rinsed with an appropriate solvent (such as ethanol (B145695) or acetone) followed by water. The initial rinsate, if containing a hazardous solvent, should be collected as hazardous waste. Subsequent water rinses can typically be disposed of down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these guidelines and the logical steps outlined in the workflow diagram, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Essential Safety Precautions and Handling Guidelines for Targefrin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This document provides immediate and essential safety and logistical information for the handling of Targefrin, a potent EphA2-targeting agent.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Use appropriate chemical-resistant gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is impervious to chemicals. |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate exhaust ventilation. Necessary when dust or aerosols may be generated. |
Source: ProbeChem Safety Data Sheet[1]
Safe Handling and Storage
To ensure a safe laboratory environment, adhere to the following handling and storage protocols:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not inhale dust or aerosols.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably with local exhaust ventilation.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place. Protect from direct sunlight and sources of ignition.[1]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. Call a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Spills: Use full personal protective equipment when cleaning spills. Avoid breathing vapors, mist, dust, or gas. Ensure the area is well-ventilated and evacuate personnel to safe areas if necessary. Clean the spill in a safe and timely manner.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Environmental Controls: Prevent the product from entering drains, water courses, or the soil.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
